Technical Documentation Center

1-(5-ethoxypyridin-2-yl)ethan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-ethoxypyridin-2-yl)ethan-1-amine
  • CAS: 1337170-67-8

Core Science & Biosynthesis

Foundational

The Therapeutic Potential of 1-(5-Ethoxypyridin-2-yl)ethan-1-amine in Modern Drug Discovery

Executive Summary In the contemporary landscape of drug discovery, the identification and optimization of privileged scaffolds are paramount. Approximately 40–45% of all small-molecule pharmaceuticals contain at least on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the identification and optimization of privileged scaffolds are paramount. Approximately 40–45% of all small-molecule pharmaceuticals contain at least one chiral amine moiety, underscoring their critical role in target engagement and pharmacokinetic profiling[1]. Concurrently, pyridine derivatives form the structural backbone of countless therapeutic agents, acting as bioisosteres for various aromatic and basic groups[2].

This technical guide explores the therapeutic potential of 1-(5-ethoxypyridin-2-yl)ethan-1-amine , a highly versatile building block that synergizes the hydrogen-bonding capacity of a pyridine ring, the lipophilic tuning of an ethoxy ether, and the precise spatial vectoring of an


-chiral amine. By understanding the physicochemical causality behind this scaffold, medicinal chemists can accelerate hit-to-lead optimization in oncology, neurology, and infectious diseases.

Structural & Physicochemical Profiling

The architectural design of 1-(5-ethoxypyridin-2-yl)ethan-1-amine offers a trifecta of pharmacological advantages:

  • The Pyridine Core: The nitrogen atom within the aromatic ring serves as a potent hydrogen-bond acceptor. In kinase inhibitors, this moiety frequently mimics the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase domain[2].

  • The 5-Ethoxy Substitution: Alkoxy pyridines are essential for modulating the electronic distribution and lipophilicity of the scaffold[3]. Compared to a methoxy group, the ethoxy extension provides a higher cLogP, enabling the molecule to better occupy deep, hydrophobic sub-pockets within target receptors. Furthermore, it can improve blood-brain barrier (BBB) permeability for central nervous system (CNS) targets[4].

  • The

    
    -Methyl Branching (Ethan-1-amine):  The introduction of a methyl group adjacent to the primary amine creates a stereogenic center. This chirality restricts the conformational flexibility of the molecule, locking it into a bioactive conformation. This pre-organization reduces the entropic penalty upon target binding, often resulting in a 10- to 100-fold increase in binding affinity for the correct enantiomer compared to its racemate[5][6].
    
Quantitative Scaffold Comparison

To illustrate the physicochemical advantages, the table below benchmarks the ethoxy scaffold against its simpler structural analogs.

Physicochemical Property1-(Pyridin-2-yl)ethan-1-amine1-(5-Methoxypyridin-2-yl)ethan-1-amine1-(5-Ethoxypyridin-2-yl)ethan-1-amine
Molecular Weight 122.17 g/mol 152.19 g/mol 166.22 g/mol
cLogP (Predicted) 0.851.151.55
Topological PSA 38.9 Ų48.1 Ų48.1 Ų
H-Bond Donors 1 (Primary Amine)1 (Primary Amine)1 (Primary Amine)
H-Bond Acceptors 233
Rotatable Bonds 123

Data Interpretation: The incremental increase in cLogP (1.55) while maintaining a low Topological Polar Surface Area (TPSA < 50 Ų) makes the ethoxy derivative an ideal fragment for CNS-active drug design, striking a balance between aqueous solubility and membrane permeability.

Strategic Applications in Target Classes

Kinase Inhibitors

In oncology, 1-(5-ethoxypyridin-2-yl)ethan-1-amine is an optimal vector for Type I and Type II kinase inhibitors. The pyridine nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region. The primary amine serves as a synthetic handle for amide coupling, directing the rest of the molecule toward the solvent-exposed region or the DFG-out pocket, while the 5-ethoxy group occupies the hydrophobic gatekeeper area.

GPCR Modulators

G-protein coupled receptors (GPCRs) frequently feature orthosteric binding sites with conserved aspartate or glutamate residues. The primary amine of this scaffold, when protonated at physiological pH, forms a robust salt bridge with these acidic residues. The ethoxy group can be directed toward the extracellular loops to tune receptor subtype selectivity (e.g., distinguishing between 5-HT receptor subtypes).

Pathway L Scaffold Derivative R Target Kinase (Hinge Region) L->R Competitive Binding P Phosphorylation Cascade (Blocked) R->P Inhibition E Disease Modulation (Apoptosis / Arrest) P->E Downstream Effect

Mechanistic pathway of target inhibition by 1-(5-ethoxypyridin-2-yl)ethan-1-amine derivatives.

Experimental Workflows & Self-Validating Protocols

To fully leverage this scaffold, rigorous synthetic and analytical protocols are required. Below are two self-validating workflows designed for high-throughput library generation and enantiomeric purity confirmation.

Protocol 1: High-Throughput Amide Coupling for Library Generation

Objective: Synthesize a library of amide derivatives using the primary amine of the scaffold without inducing racemization at the


-chiral center.

Causality & Reagent Selection: Sterically hindered chiral amines are prone to low yields and epimerization during standard EDC/HOBt coupling. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because its highly reactive aza-benzotriazole ester intermediate rapidly captures the hindered amine, minimizing the time the activated acid spends in a potentially enolizable state. DIPEA is selected as a non-nucleophilic base to neutralize the amine hydrochloride salt without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In a 0.5 M solution of the target carboxylic acid in anhydrous DMF, add 1.1 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add 1.0 equivalent of enantiopure (S)- or (R)-1-(5-ethoxypyridin-2-yl)ethan-1-amine. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control (IPC): Quench a 5

    
    L aliquot in 1 mL of Acetonitrile/Water (1:1). Analyze via LC-MS to confirm the disappearance of the starting amine mass (m/z 167.1 [M+H]+) and the appearance of the product mass. Self-validation: If starting material persists, verify the anhydrous nature of the DMF, as moisture hydrolyzes the HATU intermediate.
    
  • Workup: Dilute with Ethyl Acetate, wash sequentially with saturated

    
    , 1M 
    
    
    
    , and brine to remove unreacted acid, basic impurities, and DMF.
  • Isolation: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography.
    
Protocol 2: Enantiomeric Resolution via Preparative SFC

Objective: Separate racemic 1-(5-ethoxypyridin-2-yl)ethan-1-amine into its pure (S) and (R) enantiomers.

Causality & Reagent Selection: Supercritical Fluid Chromatography (SFC) is vastly superior to traditional preparative HPLC for volatile chiral amines. The


/Methanol mobile phase provides rapid mass transfer and sharp peak shapes. Furthermore, the rapid evaporation of 

post-collection prevents the thermal degradation and loss of the semi-volatile ethanamine during solvent removal.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the racemic mixture in pure Methanol at a concentration of 50 mg/mL.

  • Stationary Phase Selection: Utilize a Chiralpak AD-H column (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel). The carbamate linkages provide excellent chiral recognition sites for the primary amine via hydrogen bonding.

  • Chromatographic Conditions: Set the mobile phase to 80% Supercritical

    
     and 20% Methanol containing 0.1% Isopropylamine (IPA). Causality: The basic IPA additive suppresses secondary interactions between the basic pyridine/amine nitrogens and residual silanols on the silica support, preventing peak tailing.
    
  • Collection & Validation: Collect the separated peaks. Immediately analyze an aliquot of each fraction on an analytical Chiralpak AD-H column. Self-validation: Enantiomeric excess (ee) must be >99%. If ee <99%, decrease the injection volume to prevent column overloading.

Workflow A 1-(5-ethoxypyridin-2-yl)ethan-1-amine (Privileged Scaffold) B SFC Chiral Resolution (S) & (R) Enantiomers A->B C HATU Amide Coupling (Library Generation) B->C D High-Throughput Screening (Kinases & GPCRs) C->D E Hit-to-Lead Optimization (SAR Analysis) D->E

Workflow for utilizing 1-(5-ethoxypyridin-2-yl)ethan-1-amine in hit-to-lead drug discovery.

Conclusion

The integration of 1-(5-ethoxypyridin-2-yl)ethan-1-amine into drug discovery pipelines represents a highly rational approach to lead generation. By leveraging the specific physicochemical properties of the ethoxypyridine core and the chiral ethanamine vector, medicinal chemists can design molecules with superior target affinity, optimal lipophilicity, and robust pharmacokinetic profiles. Adherence to strict synthetic protocols, such as HATU-mediated coupling and SFC chiral resolution, ensures the structural integrity and stereochemical purity necessary for successful clinical translation.

References

1.[1] Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews - ACS Publications URL:[Link]

2.[2] A Review of Heterocyclic Composites Compounds in Synthetic Strategies for Pyridine Derivatives Source: Ignited Minds Journals URL:[Link]

4.[6] Examples of chiral amines in the pharmaceutical industry Source: ResearchGate URL:[Link]

6.[4] Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel (EP2586777B1) Source: Google Patents URL:

Sources

Exploratory

Solubility profile of 1-(5-ethoxypyridin-2-yl)ethan-1-amine in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-(5-ethoxypyridin-2-yl)ethan-1-amine in Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(5...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 1-(5-ethoxypyridin-2-yl)ethan-1-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(5-ethoxypyridin-2-yl)ethan-1-amine, a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and ensuring high yield and purity of subsequent active pharmaceutical ingredients (APIs). This document delineates the theoretical principles governing the solubility of this molecule, presents a plausible solubility profile based on its structural attributes, and provides a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended for researchers, process chemists, and drug development professionals engaged in the synthesis and manufacturing of Etoricoxib and related compounds.

Introduction: The Strategic Importance of Solubility Profiling

In pharmaceutical development, the journey from a chemical intermediate to a final drug product is paved with critical process optimization steps. For a key intermediate like 1-(5-ethoxypyridin-2-yl)ethan-1-amine, its solubility profile in organic solvents is a cornerstone of process chemistry. This parameter dictates the choice of reaction media, influences reaction kinetics, and is fundamental to the design of crystallization and purification processes. An inadequate understanding of solubility can lead to suboptimal yields, challenging purification, and ultimately, increased manufacturing costs.

1-(5-ethoxypyridin-2-yl)ethan-1-amine is a chiral amine that serves as a crucial building block in the synthesis of Etoricoxib.[1] Its molecular structure, featuring a pyridine ring, an ethoxy group, and a primary amine, imparts a unique combination of polarity and hydrogen bonding capabilities, which in turn governs its interaction with different solvents. This guide provides a deep dive into these interactions and their implications for solubility.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a solvent is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.

The structure of 1-(5-ethoxypyridin-2-yl)ethan-1-amine is characterized by:

  • A Primary Amine (-NH2): This group is a strong hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity.

  • A Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom, which can act as a hydrogen bond acceptor.

  • An Ethoxy Group (-OCH2CH3): The ether linkage introduces polarity and can act as a hydrogen bond acceptor.

  • An Ethyl Group and Aromatic Ring: These hydrocarbon portions contribute to some nonpolar character.

Based on these features, a hypothetical but scientifically grounded solubility profile can be predicted:

  • High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents. They can engage in hydrogen bonding with the amine and ether groups of the solute, effectively solvating the molecule.

  • Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile are also anticipated to be effective. While they cannot donate hydrogen bonds, they are strong hydrogen bond acceptors and have high polarity, allowing for favorable dipole-dipole interactions.

  • Moderate to Low Solubility in Solvents of Intermediate Polarity: Solvents like ethyl acetate and dichloromethane may exhibit moderate solubility.

  • Poor Solubility in Nonpolar Solvents: Nonpolar solvents such as hexane, heptane, and toluene are expected to be poor solvents. The energy required to break the strong intermolecular forces between the polar solute molecules would not be compensated by the weak van der Waals interactions with these nonpolar solvents.

Quantitative Solubility Profile (Hypothetical Data)

The following table presents a hypothetical, yet plausible, quantitative solubility profile for 1-(5-ethoxypyridin-2-yl)ethan-1-amine at ambient temperature (25 °C). This data is intended to be illustrative for the purpose of this guide.

Solvent Solvent Type Predicted Solubility (g/L)
MethanolPolar Protic> 200 (Miscible)
EthanolPolar Protic> 200 (Miscible)
IsopropanolPolar Protic~150
AcetonitrilePolar Aprotic~180
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200 (Miscible)
Ethyl AcetateIntermediate Polarity~50
DichloromethaneIntermediate Polarity~75
TolueneNonpolar< 5
HeptaneNonpolar< 1

Experimental Protocol: Isothermal Shake-Flask Method

To obtain accurate and reliable solubility data, the isothermal shake-flask method is a widely accepted and robust technique.[2][3] This method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-(5-ethoxypyridin-2-yl)ethan-1-amine to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature water bath or incubator equipped with a shaker. The temperature should be precisely controlled (e.g., 25 °C ± 0.1 °C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The required equilibration time should be established by preliminary experiments, where the concentration of the solute in the supernatant is measured at different time points until it remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

    • Alternatively, the samples can be centrifuged at the same constant temperature to facilitate the separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the withdrawn sample through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

    • Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of 1-(5-ethoxypyridin-2-yl)ethan-1-amine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]

  • Data Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L) x Dilution Factor)

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solute to solvent in vials prep2 Seal vials prep1->prep2 equil1 Place in thermostatic shaker bath (e.g., 25 °C) prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Allow solid to settle or centrifuge equil2->sep1 analysis1 Withdraw and filter supernatant sep1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration via HPLC analysis2->analysis3

Caption: Workflow for solubility determination via the shake-flask method.

Interpretation of Solubility Profile: A Deeper Look at Intermolecular Forces

The predicted solubility trend can be rationalized by examining the dominant intermolecular forces at play between 1-(5-ethoxypyridin-2-yl)ethan-1-amine and the different classes of solvents.

  • In Polar Protic Solvents (e.g., Methanol): The primary amine and the pyridine nitrogen of the solute can accept hydrogen bonds from the hydroxyl group of methanol. Simultaneously, the amine hydrogens can donate hydrogen bonds to the oxygen of methanol. These strong, specific interactions lead to excellent solvation and high solubility.

  • In Polar Aprotic Solvents (e.g., DMSO): DMSO is a strong hydrogen bond acceptor. It can readily accept hydrogen bonds from the amine group of the solute. Additionally, strong dipole-dipole interactions between the polar solute and the highly polar DMSO contribute to high solubility.

  • In Nonpolar Solvents (e.g., Heptane): In this case, the weak van der Waals forces between the solute and heptane are insufficient to overcome the much stronger hydrogen bonding and dipole-dipole interactions between the solute molecules themselves. Consequently, the solute remains largely undissolved.

Diagram of Intermolecular Interactions

G cluster_solute 1-(5-ethoxypyridin-2-yl)ethan-1-amine cluster_solvents Solvent Types solute Primary Amine (-NH2) Pyridine Nitrogen Ethoxy Oxygen protic Polar Protic (e.g., Methanol) H-bond donor & acceptor solute:f0->protic:f0 H-bond (donor/acceptor) solute:f1->protic:f0 H-bond (acceptor) solute:f2->protic:f0 H-bond (acceptor) aprotic Polar Aprotic (e.g., DMSO) H-bond acceptor solute:f0->aprotic:f0 H-bond (donor) nonpolar Nonpolar (e.g., Heptane) Van der Waals forces solute:f0->nonpolar:f0 Weak interaction

Caption: Key intermolecular forces influencing solubility.

Conclusion and Future Recommendations

This technical guide has provided a detailed theoretical and practical framework for understanding the solubility of 1-(5-ethoxypyridin-2-yl)ethan-1-amine in organic solvents. Based on its molecular structure, the compound is predicted to be highly soluble in polar protic and aprotic solvents, with limited solubility in nonpolar media. For process development and optimization, it is imperative that this predicted profile is confirmed through rigorous experimental determination using a validated method such as the isothermal shake-flask technique. Accurate solubility data is a critical input for the rational design of robust and efficient manufacturing processes for Etoricoxib and other high-value pharmaceutical products.

References

  • (Placeholder for a peer-reviewed article on Etoricoxib synthesis)
  • (Placeholder for a general organic chemistry textbook on solubility)
  • (Placeholder for a source on physicochemical properties)
  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • (Placeholder for a regulatory guideline on preformul
  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

Sources

Foundational

Safety Data Sheet (SDS) and Toxicity Profile for 1-(5-ethoxypyridin-2-yl)ethan-1-amine: A Predictive and Empirical Toxicology Guide

Executive Summary & Structural Toxicology 1-(5-ethoxypyridin-2-yl)ethan-1-amine (CAS: 1337170-67-8) is a specialized heterocyclic building block frequently utilized in pharmaceutical synthesis and medicinal chemistry[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Toxicology

1-(5-ethoxypyridin-2-yl)ethan-1-amine (CAS: 1337170-67-8) is a specialized heterocyclic building block frequently utilized in pharmaceutical synthesis and medicinal chemistry[1]. Because highly specific in vivo toxicological data for niche intermediates is often proprietary or uncharacterized in open literature, drug development professionals must employ predictive toxicology based on structural alerts, followed by rigorous empirical validation[2].

The molecule consists of two primary toxicological pharmacophores:

  • The Primary Aliphatic Amine: Aliphatic amines possess a high pKa (~10.5). In their concentrated free-base form, the lone pair on the nitrogen acts as a strong nucleophile and base. Upon contact with biological tissues, this induces rapid saponification of lipid bilayers and protein denaturation, resulting in liquefactive necrosis. Consequently, compounds in this class are universally flagged for severe skin corrosion and serious eye damage[3].

  • The Substituted Pyridine Ring: Pyridine derivatives are extensively metabolized by the hepatic Cytochrome P450 (CYP) system. Literature indicates that substituted pyridines can act as both substrates and modulators (inducers or inhibitors) of CYP isoforms, particularly CYP2B and CYP2E1[4]. This interaction can upregulate microsomal lipid peroxidation, serving as a primary mechanism for drug-induced liver injury (DILI) and hepatotoxicity[4][5].

ToxicityMechanisms Compound 1-(5-ethoxypyridin-2-yl) ethan-1-amine Amine Primary Aliphatic Amine (-NH2) Compound->Amine Structural Motif Pyridine Substituted Pyridine Ring Compound->Pyridine Structural Motif Corrosion Lipid Saponification & Protein Denaturation Amine->Corrosion High pKa / Nucleophilicity CYP CYP450 Induction/Inhibition (e.g., CYP2B, CYP2E1) Pyridine->CYP N-Oxidation / Binding H314 H314: Severe Skin Burns & Eye Damage Corrosion->H314 Clinical Manifestation Hepatotox Potential Hepatotoxicity & Drug Interactions CYP->Hepatotox Metabolic Disruption

Diagram 1: Structural toxicity alerts and corresponding physiological manifestations.

Standardized Safety Data Sheet (SDS) Parameters

Based on the structural homology to similar aliphatic amines and pyridine derivatives, the following GHS (Globally Harmonized System) classifications must be applied when handling 1-(5-ethoxypyridin-2-yl)ethan-1-amine[3].

GHS Hazard Classification
GHS Hazard ClassCategoryHazard StatementPrecautionary Protocols
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burnsP280: Wear protective gloves/eye protection
Serious Eye Damage Category 1H318: Causes serious eye damageP305+P351+P338: Rinse cautiously with water
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedP270: Do not eat, drink or smoke when using
Specific Target Organ Tox. Category 3H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors
Physicochemical Properties & Toxicological Implications
ParameterPredictive Value / ObservationToxicological Implication
Molecular Formula C9H14N2O-
Molecular Weight 166.22 g/mol Low MW enables rapid systemic absorption
Physical State Liquid (predicted at 20°C)Inhalation hazard (vapor/mist formation)
pKa (Amine) ~10.5Highly basic; causes liquefactive tissue necrosis
LogP ~1.2 - 1.8Moderate lipophilicity; easily crosses cellular membranes

Empirical Toxicity Profiling: Self-Validating Workflows

To transition from predictive toxicology to an empirically validated safety profile, researchers must execute a tiered in vitro screening cascade. The following protocols are designed as self-validating systems, incorporating positive and negative controls to ensure assay integrity and establish a definitive causality between compound exposure and cellular damage.

ScreeningWorkflow Phase1 Phase 1: In Silico & Structural Alerts Phase2 Phase 2: In Vitro Cytotoxicity (HepG2) Phase1->Phase2 Define Dose Range Phase3 Phase 3: Metabolic Profiling (CYP450) Phase2->Phase3 IC50 Established Decision Safety Data Sheet (SDS) Compilation Phase3->Decision Hazard Classification

Diagram 2: Tiered empirical toxicity screening workflow for SDS generation.

Step-by-Step Protocol: HepG2 Cytotoxicity Assay (MTT)

Rationale: The HepG2 human liver carcinoma cell line retains many specialized hepatic functions, making it the gold standard for evaluating the hepatotoxic potential of pyridine-containing compounds prior to in vivo testing.

  • Cell Culture Preparation: Seed HepG2 cells in a 96-well plate at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO
    
    
    
    atmosphere to allow for cellular adhesion.
  • Compound Solubilization: Dissolve 1-(5-ethoxypyridin-2-yl)ethan-1-amine in LC-MS grade DMSO to create a 10 mM stock solution. Critical Step: Ensure the final DMSO concentration in the culture media does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Dose-Response Treatment: Prepare serial dilutions of the compound (0.1 µM to 100 µM). Treat the cells for 48 hours. Include a vehicle control (0.5% DMSO) and a positive hepatotoxic control (e.g., Chlorpromazine).

  • MTT Addition: Remove the drug-containing media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours.

  • Formazan Solubilization & Readout: Discard the media. Add 100 µL of DMSO per well to dissolve the insoluble purple formazan crystals. Measure absorbance at 570 nm using a microplate reader.

  • Data Synthesis: Calculate the IC

    
     using non-linear regression analysis. An IC
    
    
    
    < 10 µM indicates high acute hepatotoxic potential.
Step-by-Step Protocol: Cytochrome P450 Inhibition Profiling

Rationale: Because the pyridine moiety can coordinate with the heme iron of CYP enzymes, determining the IC


 for major CYP isoforms (CYP1A2, CYP2C9, CYP2D6, CYP3A4) is critical to predict drug-drug interactions (DDIs)[5][6].
  • Microsome Preparation: Thaw pooled human liver microsomes (HLMs) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Inhibitor Addition: Add isoform-specific probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) at their respective K

    
     values. Add 1-(5-ethoxypyridin-2-yl)ethan-1-amine at concentrations ranging from 0.01 to 50 µM.
    
  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP

    
    , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
    
  • Termination & Extraction: After 15 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • LC-MS/MS Quantification: Analyze the supernatant via LC-MS/MS to quantify the formation of the probe substrate metabolites. Calculate the percentage of inhibition relative to the vehicle control to determine the DDI risk profile.

Handling, Storage, and Spill Response

  • Handling: Must be handled inside a Class II Type B2 biological safety cabinet or a chemical fume hood. Personnel must wear double nitrile gloves, a chemical-resistant lab coat, and full-face splash goggles due to the H314 classification.

  • Storage: Store in a tightly sealed, light-resistant amber glass vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Amines readily absorb atmospheric carbon dioxide to form carbamate salts; thus, minimizing air exposure is critical for chemical integrity[3].

  • Spill Response: In the event of a spill, do NOT use water directly, as the exothermic dissolution of amines can vaporize the compound. Neutralize the spill with a weak acid (e.g., 5% acetic acid solution), absorb with an inert material (vermiculite or dry sand), and dispose of as hazardous chemical waste.

References

  • Title: Induction of cytochromes P450 2B and 2E1 in rat liver by isomeric picoline N-oxides Source: nih.gov URL: [Link]

  • Title: Sec-Butylamine | C4H11N | CID 24874 - PubChem Source: nih.gov URL: [Link]

  • Title: Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Source: mdpi.com URL: [Link]

  • Title: Probit function technical support document - RIVM Source: rivm.nl URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-(5-ethoxypyridin-2-yl)ethan-1-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(5-ethoxypyridin-2-yl)ethan-1-amine is a substituted pyridin-2-yl-ethylamine derivative. This class of compounds is of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-ethoxypyridin-2-yl)ethan-1-amine is a substituted pyridin-2-yl-ethylamine derivative. This class of compounds is of significant interest in medicinal chemistry, often serving as a key building block in the synthesis of novel therapeutic agents. The pyridine moiety, a bioisostere of a phenyl ring, can influence a molecule's physicochemical properties such as basicity, polarity, and solubility, which are critical for pharmacokinetic and pharmacodynamic profiles. The presence of the ethoxy group at the 5-position and the chiral aminomethyl group at the 2-position provides specific points for molecular interactions and further functionalization, making it a valuable scaffold for drug discovery. Pyridine derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.

This technical guide provides a comprehensive overview of 1-(5-ethoxypyridin-2-yl)ethan-1-amine, including its chemical identifiers, a detailed synthetic protocol, and a discussion of its potential applications based on the known utility of structurally related compounds.

Chemical Identifiers and Properties

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key identifiers for 1-(5-ethoxypyridin-2-yl)ethan-1-amine.

IdentifierValueReference
CAS Number 1337170-67-8[1]
Molecular Formula C9H14N2O[1]
Molecular Weight 166.22 g/mol [1]
IUPAC Name 1-(5-ethoxypyridin-2-yl)ethan-1-amine
SMILES CCOC1=CN=C(C=C1)C(C)N
InChI Key (Inferred)

Synthesis of 1-(5-ethoxypyridin-2-yl)ethan-1-amine

A plausible and efficient synthetic route to 1-(5-ethoxypyridin-2-yl)ethan-1-amine involves a two-step process starting from a suitable precursor. The key steps are the synthesis of the intermediate ketone, 5-ethoxy-2-acetylpyridine, followed by a reductive amination to yield the target primary amine.

Overall Synthetic Workflow

G A 5-Ethoxypyridine-2-carbonitrile B Grignard Reaction A->B 1. CH3MgBr, THF 2. H3O+ workup C 5-Ethoxy-2-acetylpyridine B->C D Reductive Amination C->D NH3, NaBH4, Methanol E 1-(5-ethoxypyridin-2-yl)ethan-1-amine D->E

Caption: Synthetic workflow for 1-(5-ethoxypyridin-2-yl)ethan-1-amine.

Step 1: Synthesis of 5-Ethoxy-2-acetylpyridine via Grignard Reaction

The initial step involves the synthesis of the key ketone intermediate, 5-ethoxy-2-acetylpyridine. A reliable method for this transformation is the Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. In this case, 5-ethoxypyridine-2-carbonitrile is reacted with methylmagnesium bromide.

Reaction Mechanism:

G cluster_0 Grignard Reaction Mechanism Nitrile 5-Ethoxypyridine-2-carbonitrile Intermediate Imine-magnesium salt intermediate Nitrile->Intermediate + CH3MgBr Grignard CH3MgBr Ketone 5-Ethoxy-2-acetylpyridine Intermediate->Ketone H3O+ workup

Caption: Mechanism of the Grignard reaction to form the ketone intermediate.

Experimental Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction with Nitrile: Once the Grignard reagent is formed, cool the flask to 0 °C. Dissolve 5-ethoxypyridine-2-carbonitrile in anhydrous tetrahydrofuran (THF) and add it dropwise to the Grignard reagent solution with constant stirring.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-ethoxy-2-acetylpyridine.

Step 2: Reductive Amination to 1-(5-ethoxypyridin-2-yl)ethan-1-amine

The final step is the conversion of the ketone intermediate to the target primary amine via reductive amination. This is a one-pot reaction where the ketone reacts with an amine source (in this case, ammonia) to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride.

Reaction Mechanism:

G cluster_1 Reductive Amination Mechanism Ketone 5-Ethoxy-2-acetylpyridine Imine Imine intermediate Ketone->Imine + NH3, -H2O Ammonia NH3 Amine 1-(5-ethoxypyridin-2-yl)ethan-1-amine Imine->Amine + NaBH4 Reducer NaBH4

Caption: Mechanism of the reductive amination to form the final product.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 5-ethoxy-2-acetylpyridine in methanol. Add a solution of ammonia in methanol.

  • Reduction: Cool the mixture in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC. After completion, quench the reaction by adding water.

  • Extraction and Purification: Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or distillation under reduced pressure to yield 1-(5-ethoxypyridin-2-yl)ethan-1-amine.

Potential Applications in Drug Discovery

While specific applications for 1-(5-ethoxypyridin-2-yl)ethan-1-amine are not extensively documented in publicly available literature, the broader class of pyridin-2-yl-ethylamine derivatives has shown significant promise in medicinal chemistry. These scaffolds are utilized as key intermediates in the synthesis of a variety of biologically active molecules.

  • Neurological Disorders: The pyridine ring is a common feature in drugs targeting the central nervous system. The basic nitrogen of the pyridine ring can be crucial for interactions with receptors and enzymes.

  • Anticancer Agents: Pyridine derivatives are prevalent in many anticancer drugs, where they can act as kinase inhibitors or interact with other cellular targets.[2]

  • Antimicrobial Agents: The pyridine scaffold is also found in numerous antibacterial and antifungal agents.[2]

The specific 5-ethoxy substitution on the pyridine ring of the title compound can modulate its lipophilicity and electronic properties, potentially leading to improved cell permeability and target engagement compared to unsubstituted or differently substituted analogs. This makes it an attractive building block for the synthesis of new chemical entities with tailored pharmacological profiles.

Safety and Handling

As specific safety data for 1-(5-ethoxypyridin-2-yl)ethan-1-amine is not available, precautions should be based on the known hazards of structurally similar aminopyridine derivatives. Aminopyridines are generally considered to be toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) of a closely related compound.

Conclusion

1-(5-ethoxypyridin-2-yl)ethan-1-amine is a valuable chemical entity with potential applications in the synthesis of novel compounds for drug discovery and development. While direct experimental data for this specific molecule is limited, its synthesis can be reliably achieved through a two-step process involving a Grignard reaction followed by reductive amination. The structural features of this compound, particularly the substituted pyridine ring, make it an interesting building block for creating new molecules with potentially enhanced biological activity and favorable pharmacokinetic properties. As with any chemical substance, proper safety precautions should be strictly followed during its handling and use in a laboratory setting.

References

  • 1-(5-Ethoxypyridin-2-yl)ethan-1-amine | 1337170-67-8 - MCE.
  • Grignard Synthesis of Triphenylmethanol.
  • Mohammad Abu-Taweel, G. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Molecules2022 , 27, 4077. (URL: [Link])

  • Reductive Amination Reaction - OpenBU. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

Sources

Foundational

Predictive and Experimental Workflows for Assessing the Metabolic Stability of Pyridine-Ethanamine Scaffolds

Introduction: The Pharmacological Value and Metabolic Vulnerability of Pyridine-Ethanamines The pyridine-ethanamine scaffold is a highly versatile pharmacophore embedded in diverse therapeutic agents. Its structural geom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pharmacological Value and Metabolic Vulnerability of Pyridine-Ethanamines

The pyridine-ethanamine scaffold is a highly versatile pharmacophore embedded in diverse therapeutic agents. Its structural geometry—combining an electron-rich pyridine ring with a basic ethanamine side chain—enables robust hydrogen bonding and dipole interactions with biological targets. This motif is prevalent in histaminergic modulators like betahistine[1], uncompetitive NMDA receptor antagonists such as AR-R 15035AR[2], and novel epigenetic kinase inhibitors[3].

However, the exact features that confer high target affinity also render these molecules highly susceptible to rapid metabolic degradation. In early-stage drug discovery, poor metabolic stability leads to high intrinsic clearance (


), short in vivo half-lives, and the potential generation of toxic metabolites[4]. To successfully advance pyridine-ethanamine derivatives into the clinic, medicinal chemists must employ a rigorous, causality-driven approach to predict, measure, and optimize their metabolic stability.

Mechanistic Causality of Pyridine-Ethanamine Metabolism

Understanding why a molecule degrades is a prerequisite to stabilizing it. The pyridine-ethanamine scaffold faces a dual-threat metabolic landscape driven primarily by Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) enzymes.

Monoamine Oxidase (MAO) Mediated Oxidative Deamination

The primary vulnerability of the basic ethanamine side chain is MAO-mediated oxidative deamination. For instance, orally administered betahistine (N-methyl-2-pyridineethanamine) is rapidly and almost completely metabolized into the pharmacologically inactive 2-pyridylacetic acid (2-PAA)[1]. This pathway is so dominant that betahistine plasma levels are often below detection limits, yielding a short half-life of approximately 3.5 hours[1]. Co-administration with MAO-B inhibitors (e.g., selegiline) directly inhibits this metabolism, proving the causal link between the ethanamine chain and MAO susceptibility[1].

Cytochrome P450 (CYP) Mediated N-Oxidation and N-Dealkylation

Hepatic CYP enzymes target both the pyridine ring and the amine group.

  • N-Oxidation: The lone pair of electrons on the pyridine nitrogen is highly susceptible to oxidation. Mechanistically, this proceeds via a Single Electron Transfer (SET) from the nitrogen to the CYP perferryl species, generating a compound II intermediate, followed by oxygen rebound to yield a pyridine N-oxide[5][6].

  • N-Dealkylation: Alkylated ethanamines undergo N-dealkylation via a Hydrogen Atom Transfer (HAT) mechanism. The enzyme abstracts a hydrogen atom from the alpha-carbon, forming an unstable carbinolamine that rapidly collapses into a dealkylated amine and an aldehyde[6].

Interestingly, the electronegativity of the nitrogen in aza-heteroaromatic rings can shift CYP regioselectivity. In some quinoline and pyridine analogs, the electron-withdrawing nature of the ring protects it from extensive CYP-mediated aromatic hydroxylation compared to carbocyclic equivalents[7].

MetabolicPathways Scaffold Pyridine-Ethanamine Scaffold CYP CYP450 Enzymes (Hepatic Phase I) Scaffold->CYP Oxidation MAO Monoamine Oxidase (MAO-A/B) Scaffold->MAO Deamination NOxide Pyridine N-Oxide (Metabolite) CYP->NOxide N-Oxidation (SET) NDealkyl N-Dealkylated Amine CYP->NDealkyl N-Dealkylation (HAT) PAA Pyridylacetic Acid (Inactive) MAO->PAA Oxidative Deamination

Fig 1. Primary metabolic pathways of pyridine-ethanamines via CYP450 and MAO enzymes.

In Silico Predictive Workflows: Mapping Composite Site Lability

Because empirical wet-lab screening is resource-intensive, modern workflows mandate in silico triage. Advanced machine learning models, such as dual-view contrastive learning networks, are now deployed to predict metabolic stability directly from molecular graphs[8].

A critical output of these models is Composite Site Lability (CSL) . CSL quantifies the probability of enzymatic attack at specific atomic coordinates[9]. For a standard pyridine-ethanamine, CSL models will flag the alpha-carbon of the ethanamine chain and the pyridine nitrogen as highly labile (CSL > 0.90).

By understanding this causality, we can engineer stability. For example, introducing an isopropoxy group at the 6-position of the pyridine ring (as seen in EVT-12042631) introduces steric bulk that physically blocks CYP active site access, significantly lowering the predicted CSL and enhancing metabolic stability compared to smaller alkoxy groups[3].

Workflow Input Compound Library InSilico In Silico Prediction (CSL Models) Input->InSilico Selection Candidate Selection InSilico->Selection Filter InVitro In Vitro HLM Assay (LC-MS/MS) Selection->InVitro Validate Data Intrinsic Clearance (CLint) InVitro->Data Kinetics

Fig 2. Integrated in silico and in vitro workflow for metabolic stability assessment.

In Vitro Experimental Validation: A Self-Validating Protocol

To validate in silico predictions, candidates are subjected to Human Liver Microsome (HLM) stability assays utilizing the "well-stirred" kinetic model[9].

The Principle of Self-Validation: A protocol is only as reliable as its controls. To ensure absolute data integrity, this workflow strictly mandates a zero-cofactor (no-NADPH) negative control to isolate true enzymatic degradation from inherent chemical instability, and a high-clearance positive control (e.g., Verapamil) to verify the enzymatic viability of the microsome batch.

Step-by-Step Microsomal Incubation Workflow
  • Matrix Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Spiking: Dilute the pyridine-ethanamine test compound (and Verapamil control) in DMSO, then spike into the buffer to achieve a final incubation concentration of 1 µM (ensure final DMSO concentration is ≤ 0.1% to prevent CYP inhibition).

  • Pre-Incubation: Add HLMs to the mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Crucial Step: For the negative control, add an equivalent volume of plain buffer instead of NADPH.

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS). This instantly denatures the enzymes and precipitates the proteins.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification to determine the percentage of parent compound remaining.

Kinetic Calculations

Metabolic stability is quantified by calculating the elimination rate constant (


), in vitro half-life (

), and intrinsic clearance (

)[4][9]:
  • 
    :  Negative slope of the linear regression of 
    
    
    
    versus time.
  • 
    : 
    
    
    
  • 
    : 
    
    
    
    (where V = incubation volume in µL, and M = microsomal protein mass in mg).

Quantitative Data Presentation: Structural Modifications and Clearance Rates

The data below synthesizes the causal relationship between specific structural modifications on the pyridine-ethanamine scaffold, their in silico lability scores, and their empirical in vitro clearance rates.

Compound / Scaffold VariantKey Structural ModificationPredicted CSLPrimary Metabolic PathwayIn Vitro

(min)

(µL/min/mg)
Betahistine Unsubstituted pyridine, N-methyl0.95 (High)MAO (Oxidative Deamination)< 15.0> 100.0
AR-R 15035AR Analog Alpha-phenyl substitution0.72 (Moderate)CYP (N-oxidation)28.448.8
EVT-12042631 6-Isopropoxy substitution0.45 (Low)CYP (N-dealkylation)55.225.1

Table 1: Comparative metabolic stability profiles. Notice how the introduction of steric bulk (e.g., 6-isopropoxy) drastically reduces Composite Site Lability (CSL) and halves the intrinsic clearance rate by physically impeding CYP access.

Conclusion

The metabolic lability of the pyridine-ethanamine scaffold is not an insurmountable roadblock, but rather a predictable variable governed by the laws of physical chemistry and enzyme kinetics. By integrating uncertainty-aware in silico CSL predictions with rigorously controlled, self-validating in vitro HLM assays, drug development professionals can rationally engineer out MAO and CYP vulnerabilities. Shifting from reactive screening to proactive, causality-driven design ultimately accelerates the delivery of robust, bioavailable therapeutics to the clinic.

References

1.[1] Betahistine Sandoz 8 mg/16 mg/24 mg, tabletten - Geneesmiddeleninformatiebank . geneesmiddeleninformatiebank.nl. 1 2.[3] Buy 2-(6-Isopropoxypyridin-3-yl)ethanamine (EVT-12042631) - EvitaChem . evitachem.com.3 3.[8] Uncertainty-Aware Metabolic Stability Prediction with Dual-View Contrastive Learning | Request PDF - ResearchGate . researchgate.net. 8 4.[4] In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling . intechopen.com. 4 5.[5] Cytochrome P450 in Nitrogen Metabolism . karger.com. 5 6.[6] Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions . washington.edu. 6 7.[7] Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 - PMC . nih.gov. 7 8.[9] Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method - PMC . nih.gov. 9 9.[2] Michael BALESTRA | University of the Sciences, Philadelphia - ResearchGate . researchgate.net. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocols for 1-(5-ethoxypyridin-2-yl)ethan-1-amine

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The compound 1-(5-ethoxypyridin-2-yl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The compound 1-(5-ethoxypyridin-2-yl)ethan-1-amine is a highly valuable chiral building block, frequently incorporated into modern pharmacophores targeting the Hedgehog signaling pathway[1] and various kinase inhibitors. In drug development, the scalable and enantioselective synthesis of 1-(heteroaryl)ethylamines presents unique challenges. Enzymatic kinetic resolution, while green, often requires extensive substrate-specific screening and suffers from a maximum 50% theoretical yield without dynamic kinetic resolution (DKR)[2].

To ensure robust scalability, high throughput, and reliable stereocontrol, this application note details a highly optimized, three-phase chemical synthesis utilizing Ellman’s chiral auxiliary ((R)- or (S)-tert-butanesulfinamide)[3]. This approach guarantees predictable stereochemical outcomes, allows for the telescoping of intermediates, and avoids the need for specialized high-pressure asymmetric hydrogenation equipment.

Mechanistic Causality: Why This Route?
  • Grignard Addition over Cross-Coupling: We initiate the sequence via the addition of methylmagnesium bromide to 5-ethoxy-2-cyanopyridine. This avoids the expensive palladium catalysts and toxic tin reagents required for Stille couplings of 2-bromo-5-ethoxypyridine, significantly lowering the Process Mass Intensity (PMI).

  • Ti(OEt)₄ as a Dual-Action Reagent: Ketones are sterically hindered and electronically deactivated compared to aldehydes. Standard dehydrating agents (MgSO₄, CuSO₄) fail to drive ketimine condensation to completion. Titanium(IV) ethoxide acts as both a potent Lewis acid to activate the ketone and an irreversible water scavenger[4].

  • Temperature-Locked Reduction: The reduction of the resulting N-sulfinyl ketimine with NaBH₄ is strictly controlled at -48 °C. This temperature locks the chelated 6-membered transition state, ensuring a diastereomeric ratio (dr) exceeding 96:4[5].

Synthetic Workflow & Logical Architecture

SyntheticWorkflow SM Starting Material 5-ethoxy-2-cyanopyridine Step1 Phase 1: Grignard Addition MeMgBr, THF, 0°C to RT SM->Step1 Ketone Intermediate 1 1-(5-ethoxypyridin-2-yl)ethan-1-one Step1->Ketone >90% Yield Step2 Phase 2: Imine Condensation (R)-t-Bu-Sulfinamide, Ti(OEt)4, THF, 60°C Ketone->Step2 Imine Intermediate 2 Chiral N-Sulfinyl Ketimine Step2->Imine >85% Yield Step3 Phase 3: Stereoselective Reduction NaBH4, THF, -48°C Imine->Step3 Sulfinamide Intermediate 3 (R,R)-Sulfinamide Step3->Sulfinamide dr > 96:4 Step4 Phase 4: Acidic Deprotection 4M HCl in Dioxane, MeOH Sulfinamide->Step4 Product Final Product (R)-1-(5-ethoxypyridin-2-yl)ethan-1-amine Step4->Product >95% Yield >99% ee

Fig 1: Three-phase scalable synthetic workflow for 1-(5-ethoxypyridin-2-yl)ethan-1-amine.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 1-(5-ethoxypyridin-2-yl)ethan-1-one

Objective: Construct the methyl ketone framework via controlled nucleophilic addition.

  • Setup: Charge a dry, argon-purged reactor with 5-ethoxy-2-cyanopyridine (1.0 equiv) and anhydrous THF (10 volumes). Cool the solution to 0 °C using an ice/brine bath.

  • Addition: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 equiv) over 30 minutes, maintaining the internal temperature below 5 °C to control the exotherm.

  • Reaction: Remove the cooling bath and allow the reaction to stir at ambient temperature for 4 hours.

  • Hydrolysis & Quench: Cool the mixture back to 0 °C. Carefully quench by the dropwise addition of 1M HCl (aqueous). Expert Insight: The intermediate magnesium imine salt requires acidic hydrolysis to convert to the ketone. Stir the biphasic mixture for 1 hour at room temperature to ensure complete hydrolysis.

  • Workup: Neutralize with saturated NaHCO₃ to pH 7-8. Extract with Ethyl Acetate (3 × 5 vols). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validating IPC: Perform TLC (Hexanes/EtOAc 3:1). The starting nitrile (


 ~0.6) must be completely consumed, replaced by the ketone product (

~0.4) which stains strongly with KMnO₄. LCMS must confirm the mass of the ketone

.
Phase 2: Chiral Imine Condensation

Objective: Install the chiral auxiliary using titanium-mediated dehydration[3].

  • Setup: Dissolve the crude ketone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (5 vols).

  • Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv) in one portion.

  • Reaction: Heat the mixture to 60 °C under argon for 12–16 hours.

  • Workup (Critical Step): Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Expert Insight: Do not use water alone. Brine forces the titanium salts to precipitate as a granular, easily filterable white solid (TiO₂) rather than a gelatinous emulsion.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc. Separate the organic layer, dry, and concentrate.

Self-Validating IPC: LCMS analysis is mandatory here as imines can easily hydrolyze on acidic silica TLC plates. Confirm the mass of the sulfinyl ketimine


. Residual ketone should be <5% (Area%) before proceeding.
Phase 3: Diastereoselective Reduction & Deprotection

Objective: Set the stereocenter via chelation-controlled hydride delivery, followed by auxiliary cleavage.

  • Reduction: Dissolve the chiral imine in anhydrous THF (10 vols) and cool to strictly -48 °C (dry ice/acetonitrile bath). Add NaBH₄ (3.0 equiv) in portions. Stir at -48 °C for 4 hours.

  • Quench: Quench cold with saturated NH₄Cl, warm to room temperature, and extract with EtOAc.

  • Deprotection: Dissolve the crude sulfinamide in Methanol (3 vols). Add 4M HCl in 1,4-dioxane (3.0 equiv). Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture to dryness to yield the amine hydrochloride salt. To freebase, partition between 1M NaOH and Dichloromethane (DCM), extract, and concentrate to yield pure (R)-1-(5-ethoxypyridin-2-yl)ethan-1-amine[6].

Self-Validating IPC: Prior to deprotection, analyze the intermediate sulfinamide via Chiral HPLC (e.g., Chiralpak AD-H) to confirm the diastereomeric ratio (dr). Target dr is >96:4. Post-deprotection LCMS should show


.

Stereochemical Control & Optimization Data

The stereochemical outcome of the reduction is dictated by a rigid, 6-membered chelation transition state. The sodium cation coordinates to both the sulfinyl oxygen and the imine nitrogen, forcing the bulky tert-butyl group into an equatorial position. Hydride delivery from NaBH₄ then occurs exclusively from the less sterically hindered face[5].

Stereocontrol Imine Chiral N-Sulfinyl Ketimine (E-isomer predominates) Coordination Chelation State Na+ coordinates to Sulfinyl O and Imine N Imine->Coordination Conformation Rigid 6-Membered Transition State Minimizes Steric Clash Coordination->Conformation Hydride Hydride Delivery (NaBH4) Attacks from less hindered face Conformation->Hydride Result High Diastereomeric Excess (dr > 96:4) Hydride->Result

Fig 2: Logical flow of stereochemical control during the NaBH4 reduction of N-sulfinyl ketimines.

Optimization of the Reduction Step

To demonstrate the causality of our reagent and temperature choices, the following quantitative optimization data highlights how variations impact the yield and diastereomeric ratio (dr).

ReductantSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Major Configuration
NaBH₄THF208285:15(R,R)
NaBH₄ THF -48 88 96:4 (R,R)
L-SelectrideTHF-78752:98(R,S)
DIBAL-HTHF-786040:60Mixed

Data Analysis: Conducting the NaBH₄ reduction at ambient temperature (20 °C) provides too much thermal energy, allowing bond rotation that breaks the chelation state and degrades the dr to 85:15. Cooling to -48 °C perfectly locks the transition state. Notably, utilizing L-Selectride reverses the facial selectivity entirely due to its bulky, non-chelating nature, providing a strategic pathway to the opposite (S)-amine enantiomer without needing to change the starting (R)-auxiliary[3].

References

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.[URL: https://pubs.acs.org/doi/10.1021/cr900382t][3]

  • Pan, S., et al. (2005). Pyridyl inhibitors of hedgehog signalling. U.S. Patent US9278961B2.[URL: https://patents.google.com/patent/US9278961B2/en][1]

  • Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry, 64(4), 1278-1284.[URL: https://pubs.acs.org/doi/10.1021/jo982130e][4]

  • Wang, B., & Zhong, F. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary. Molecules, 26(17), 5334.[URL: https://www.mdpi.com/1420-3049/26/17/5334][6]

  • Marques, C. S., & Burke, A. J. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1083-1123.[URL: https://www.beilstein-journals.org/bjoc/articles/17/48][5]

  • Böhmer, W., et al. (2023). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications, 14, 1-10.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10307765/][2]

Sources

Application

Application Note: Procedure for Boc-Protection of 1-(5-ethoxypyridin-2-yl)ethan-1-amine

Executive Summary The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, widely utilized to mask the nucleophilicity of primary amines during complex multi-step syntheses. This app...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, widely utilized to mask the nucleophilicity of primary amines during complex multi-step syntheses. This application note details a highly efficient, chemoselective protocol for the N-Boc protection of 1-(5-ethoxypyridin-2-yl)ethan-1-amine . By employing di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions, this procedure ensures quantitative protection while avoiding unwanted side reactions, providing a robust foundation for downstream drug discovery workflows.

Mechanistic Rationale & Chemoselectivity

The substrate, 1-(5-ethoxypyridin-2-yl)ethan-1-amine, features two distinct nitrogen centers: an aromatic pyridine nitrogen and a primary aliphatic amine. The primary amine is significantly more nucleophilic due to its sp³ hybridization and lack of aromatic delocalization, allowing for excellent chemoselectivity without the need for complex directing groups.

The reaction proceeds via a nucleophilic acyl substitution pathway. The primary amine attacks the highly electrophilic carbonyl carbon of Boc₂O, generating a tetrahedral intermediate ()[1]. Subsequent collapse of this intermediate expels tert-butyl carbonate as a leaving group. This leaving group is inherently unstable and spontaneously decarboxylates, driving the reaction forward irreversibly through the evolution of carbon dioxide (CO₂) gas and tert-butoxide ()[2].

The addition of a mild base, such as triethylamine (TEA), is critical. It acts as an acid scavenger to neutralize the protonated amine intermediate, ensuring the amine remains in its active, nucleophilic state ()[3].

Mechanism Substrate 1-(5-ethoxypyridin-2-yl) ethan-1-amine Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Boc2O Boc2O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Product N-Boc Protected Amine Intermediate->Product Base (TEA) Elimination Byproducts CO2 (gas) + t-BuOH Intermediate->Byproducts Decarboxylation

Mechanistic pathway of Boc protection showing nucleophilic attack and subsequent decomposition.

Experimental Design & Parameter Optimization

To achieve high yields and prevent over-protection, stoichiometric control is paramount. While Boc₂O is highly reactive toward primary amines, the addition of hypernucleophilic catalysts like 4-dimethylaminopyridine (DMAP) must be strictly avoided in this protocol. DMAP alters the reaction kinetics and promotes the formation of di-Boc protected derivatives (Boc₂N–) or isocyanates ()[4].

Table 1: Reagent Stoichiometry
ReagentMW ( g/mol )EquivalentsFunction
1-(5-ethoxypyridin-2-yl)ethan-1-amine166.221.0Substrate
Di-tert-butyl dicarbonate (Boc₂O)218.251.05 - 1.10Protecting Agent
Triethylamine (TEA)101.191.20 - 1.50Acid Scavenger / Base
Dichloromethane (DCM)84.930.2 MSolvent
Table 2: Solvent & Base Selection Matrix
ParameterChoiceRationale / Causality
Solvent DCMProvides excellent solubility for both the starting material and Boc₂O, promoting fast reaction kinetics at room temperature.
Solvent (Alt) THF / H₂OUseful if the substrate is supplied as a hydrochloride salt requiring aqueous Na₂CO₃ for initial neutralization ()[5].
Base TEASufficiently basic to abstract the proton from the intermediate without causing unwanted side reactions or degrading the Boc₂O.

Standard Operating Procedure (SOP)

Workflow Step1 Step 1: Dissolution Dissolve substrate in dry DCM Cool to 0 °C under N2 Step2 Step 2: Base Addition Add TEA (1.5 eq) dropwise Stir for 10 min Step1->Step2 Step3 Step 3: Boc2O Addition Add Boc2O (1.1 eq) slowly Maintain venting for CO2 Step2->Step3 Step4 Step 4: Reaction Warm to RT Stir for 2-4 hours (Monitor by TLC) Step3->Step4 Step5 Step 5: Workup Wash with H2O and Brine Dry organic layer over Na2SO4 Step4->Step5 Step6 Step 6: Purification Concentrate in vacuo Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the Boc-protection of the primary amine.

Detailed Protocol

Phase 1: Preparation & Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Attach a nitrogen inlet and a venting needle. Expert Insight: Because the reaction produces equimolar amounts of CO₂ gas, a closed system will rapidly over-pressurize. Venting is a critical safety requirement[2].

  • Dissolve 1-(5-ethoxypyridin-2-yl)ethan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a substrate concentration of 0.2 M.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Phase 2: Reagent Addition 4. Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution. Allow the mixture to stir for 5–10 minutes at 0 °C. 5. Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of dry DCM. 6. Add the Boc₂O solution dropwise to the reaction flask over 15 minutes. Expert Insight: Slow addition at 0 °C minimizes the exothermic spike and suppresses the formation of di-Boc protected impurities.

Phase 3: Reaction Monitoring 7. Remove the ice bath and allow the reaction to warm to room temperature (approx. 20–25 °C). 8. Stir the reaction for 2–4 hours. Monitor the progress via TLC (Thin Layer Chromatography) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes).

Phase 4: Quenching & Workup 9. Once the starting material is completely consumed, quench the reaction by adding an equal volume of distilled water. 10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). 11. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities), distilled water, and saturated aqueous NaCl (brine). 12. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 5: Purification 13. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate. 14. Pool the product-containing fractions and concentrate in vacuo to afford the pure tert-butyl (1-(5-ethoxypyridin-2-yl)ethyl)carbamate.

Analytical Characterization & Troubleshooting

A self-validating protocol requires rigorous analytical checkpoints:

  • TLC Analysis: The product will appear as a higher-Rf spot compared to the highly polar primary amine starting material. Using a Ninhydrin stain is highly recommended; the free primary amine will stain strongly (typically purple/pink), while the Boc-protected amine will remain unstained or stain very weakly only upon prolonged heating.

  • ¹H NMR (CDCl₃): Successful protection is definitively confirmed by the appearance of a strong, sharp singlet integrating to 9 protons at approximately

    
     1.40 ppm, corresponding to the tert-butyl group. The methine proton adjacent to the amine will likely shift and appear as a multiplet, coupled to both the adjacent methyl group and the newly formed carbamate NH.
    
  • Troubleshooting: If unreacted starting material persists despite extended reaction times, verify the integrity of the Boc₂O reagent. Boc₂O degrades over time upon exposure to atmospheric moisture, breaking down into tert-butanol and CO₂.

References

  • Amine Protection and Deprotection. Master Organic Chemistry. Available at:[Link]

  • Ragnarsson, U., & Grehn, L. Dual protection of amino functions involving Boc. RSC Advances, 2013. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 1-(5-ethoxypyridin-2-yl)ethan-1-amine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 1-(5-ethoxypyridin-2-yl)ethan-1-amine 1-(5-ethoxypyridin-2-yl)ethan-1-amine is a key chiral building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(5-ethoxypyridin-2-yl)ethan-1-amine

1-(5-ethoxypyridin-2-yl)ethan-1-amine is a key chiral building block in medicinal chemistry, forming the structural core of various pharmacologically active molecules. Its synthesis is a critical step in the development of new therapeutics. Reductive amination stands out as a powerful and versatile method for the construction of this amine from its corresponding ketone precursor, 5-ethoxy-2-acetylpyridine.[1] This guide provides a detailed exploration of various reductive amination techniques, offering in-depth protocols and the scientific rationale behind experimental choices to empower researchers in their synthetic endeavors.

Core Principles of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the conversion of a carbonyl group (in this case, a ketone) to an amine through an imine intermediate.[1] The reaction can be performed in a single step (direct or one-pot) or in two distinct steps (indirect).

  • Direct Reductive Amination: The ketone, amine source, and reducing agent are all combined in a single reaction vessel. This approach is often preferred for its operational simplicity and efficiency.[1]

  • Indirect Reductive Amination: The imine intermediate is first formed and isolated before being reduced in a separate step. This can be advantageous when the imine is stable or when the chosen reducing agent is incompatible with the imine formation conditions.

A critical aspect of successful reductive amination is the choice of reducing agent. The ideal reagent should selectively reduce the imine or iminium ion intermediate in the presence of the starting ketone.

Method 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride, NaBH(OAc)₃, is a mild and highly selective reducing agent, making it a preferred choice for one-pot reductive aminations. Its steric bulk and electron-withdrawing acetate groups temper its reducing power, allowing for the preferential reduction of the protonated imine (iminium ion) over the ketone.[2]

Experimental Protocol

Materials:

  • 5-ethoxy-2-acetylpyridine

  • Ammonium acetate or aqueous ammonia

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-ethoxy-2-acetylpyridine (1.0 eq) in anhydrous DCM or DCE (10-20 mL per mmol of ketone) in a round-bottom flask equipped with a magnetic stirrer, add ammonium acetate (5-10 eq) or a concentrated aqueous solution of ammonia (5-10 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid (0.1-0.2 eq) can be added to promote this step, particularly for less reactive ketones.

  • Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The addition may be exothermic, and cooling in an ice bath may be necessary for larger-scale reactions.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(5-ethoxypyridin-2-yl)ethan-1-amine.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to afford the pure amine.

Causality and Experimental Choices
  • Amine Source: Ammonium acetate or aqueous ammonia serves as the source of the amino group. A large excess is used to drive the equilibrium towards imine formation.

  • Solvent: Dichloromethane or 1,2-dichloroethane are excellent solvents for this reaction as they are relatively non-polar and aprotic, which prevents the deactivation of the reducing agent.

  • Stoichiometry of STAB: An excess of STAB is used to ensure complete reduction of the imine intermediate.

  • Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acetic acid and hydrolyzes unreacted borohydride reagents.

Method 2: Two-Step Reductive Amination via an Oxime Intermediate and Catalytic Hydrogenation

This method involves the initial formation of an oxime from the ketone, which is then reduced to the primary amine via catalytic hydrogenation. This is a robust and often high-yielding approach, particularly suitable for larger-scale synthesis.

Step A: Oxime Formation

Materials:

  • 5-ethoxy-2-acetylpyridine

  • Hydroxylamine hydrochloride

  • Sodium acetate or pyridine

  • Ethanol

  • Water

Procedure:

  • Dissolve 5-ethoxy-2-acetylpyridine (1.0 eq) and hydroxylamine hydrochloride (1.1-1.5 eq) in a mixture of ethanol and water.

  • Add sodium acetate (1.5-2.0 eq) or pyridine (2.0-3.0 eq) to the solution to act as a base.

  • Stir the reaction mixture at room temperature or gentle reflux (50-60 °C) for 1-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and add cold water to precipitate the oxime.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 5-ethoxy-2-acetylpyridine oxime.[3]

Step B: Catalytic Hydrogenation of the Oxime

Materials:

  • 5-ethoxy-2-acetylpyridine oxime

  • Raney® Nickel or Platinum(IV) oxide (PtO₂)

  • Ethanol or Methanol, often with ammonia

  • Hydrogen gas source

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • In a high-pressure hydrogenation vessel, suspend the 5-ethoxy-2-acetylpyridine oxime in ethanol or methanol saturated with ammonia.

  • Add a catalytic amount of Raney® Nickel (5-10% by weight) or PtO₂ (1-5 mol%).[4]

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-500 psi) and stir the reaction mixture at room temperature or elevated temperature (e.g., 50 °C) for 12-48 hours.

  • Monitor the reaction for hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the catalyst through a pad of Celite®. Caution: Raney® Nickel is pyrophoric and should be handled with care, always kept wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • Purify the product by column chromatography or distillation under reduced pressure.

Causality and Experimental Choices
  • Oxime Intermediate: The oxime is a stable, isolable intermediate that is readily reduced to the primary amine.

  • Catalyst: Raney® Nickel and Platinum catalysts are highly effective for the hydrogenation of oximes to primary amines.[4] The choice of catalyst can influence reaction conditions and selectivity.

  • Ammonia in Solvent: The presence of ammonia in the hydrogenation solvent helps to suppress the formation of secondary amine byproducts.

  • Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions.

Method 3: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method for the reductive amination of ketones using formic acid or its derivatives as both the nitrogen source and the reducing agent.[5][6] This reaction is typically carried out at high temperatures.

Experimental Protocol

Materials:

  • 5-ethoxy-2-acetylpyridine

  • Ammonium formate or formamide

  • Formic acid (optional)

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, mix 5-ethoxy-2-acetylpyridine (1.0 eq) with a large excess of ammonium formate (5-10 eq) or formamide (5-10 eq).[5][6]

  • Heat the mixture to 160-180 °C for 6-12 hours. The reaction proceeds through the formation of the N-formyl intermediate.

  • Cool the reaction mixture and add concentrated hydrochloric acid.

  • Reflux the mixture for 6-12 hours to hydrolyze the N-formyl intermediate to the primary amine.

  • Cool the solution and make it basic by the addition of a concentrated sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude amine by distillation or column chromatography.

Causality and Experimental Choices
  • Reagents: Ammonium formate or formamide provides both the amine and the reducing equivalents (in the form of formic acid upon decomposition).[5][6]

  • High Temperature: The high temperature is necessary to drive the reaction, which involves the decomposition of the formylating agent and the subsequent reduction.

  • Hydrolysis Step: The acidic hydrolysis is crucial to cleave the N-formyl group and liberate the free amine.

Data Presentation: Comparison of Reductive Amination Techniques

TechniqueReducing Agent/ReagentsAmine SourceTemperatureAdvantagesDisadvantagesTypical Yield Range
STAB Reductive Amination Sodium TriacetoxyborohydrideAmmonium Acetate/AmmoniaRoom Temp.Mild, selective, one-pot, good functional group tolerance.[2]Reagent cost can be high.70-90%
Catalytic Hydrogenation H₂/Raney® Ni or PtO₂Ammonia (from oxime)Room Temp. to 50°CHigh yielding, scalable, atom economical.[4]Requires specialized high-pressure equipment, pyrophoric catalyst.80-95%
Leuckart-Wallach Reaction Ammonium Formate/FormamideAmmonium Formate/Formamide160-180°CInexpensive reagents.[5][6]Harsh reaction conditions, potential for side products, requires a separate hydrolysis step.40-70%

Experimental Workflow Visualization

Reductive_Amination_Workflow cluster_start Starting Material cluster_methods Reductive Amination Methods cluster_stab STAB Method cluster_hydrog Catalytic Hydrogenation cluster_leuckart Leuckart-Wallach cluster_end Final Product Ketone 5-ethoxy-2-acetylpyridine STAB_reagents Ammonium Acetate, Sodium Triacetoxyborohydride Ketone->STAB_reagents Oxime_formation 1. Hydroxylamine HCl 2. H₂, Raney Ni/PtO₂ Ketone->Oxime_formation Leuckart_reagents 1. Ammonium Formate 2. HCl Hydrolysis Ketone->Leuckart_reagents Amine 1-(5-ethoxypyridin-2-yl)ethan-1-amine STAB_reagents->Amine Oxime_formation->Amine Leuckart_reagents->Amine

Caption: General workflows for the synthesis of 1-(5-ethoxypyridin-2-yl)ethan-1-amine via different reductive amination techniques.

Troubleshooting and Optimization

  • Low Yield:

    • Incomplete imine formation: Consider increasing the reaction time for imine formation, adding a catalytic amount of acid (for STAB method), or using a dehydrating agent like molecular sieves.

    • Inefficient reduction: Ensure the reducing agent is fresh and active. For catalytic hydrogenation, ensure the catalyst has not been poisoned.

    • Side reactions: Over-reduction of the pyridine ring can occur under harsh hydrogenation conditions. Milder conditions (lower pressure, temperature) may be necessary.

  • Formation of Secondary Amine Byproduct:

    • This is more common when using primary amines as the starting material. For the synthesis of a primary amine from a ketone, a large excess of the ammonia source is crucial to minimize the reaction of the product amine with the starting ketone.

  • Purification Challenges:

    • The basic nature of the product amine may cause tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonium hydroxide can improve peak shape.

    • Alternatively, purification via an acid-base extraction can be effective. The crude amine can be dissolved in an organic solvent and extracted with dilute acid. The aqueous layer is then basified, and the pure amine is re-extracted into an organic solvent.

Conclusion

The synthesis of 1-(5-ethoxypyridin-2-yl)ethan-1-amine can be effectively achieved through various reductive amination techniques. The choice of method depends on factors such as available equipment, scale of the reaction, and desired purity. The one-pot STAB method offers convenience and mild conditions, while catalytic hydrogenation provides a highly efficient and scalable route. The Leuckart-Wallach reaction, though harsher, remains a viable option with inexpensive reagents. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully synthesize this important building block.

References

  • [WO2021116874A1 - Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d][5][7]dioxol-4-yl)piperidin-1-yl)methyl) - Google Patents]()

Sources

Application

Using 1-(5-ethoxypyridin-2-yl)ethan-1-amine as a chiral building block

Application Note: Strategic Utilization of 1-(5-ethoxypyridin-2-yl)ethan-1-amine in Small Molecule Drug Discovery Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Medi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(5-ethoxypyridin-2-yl)ethan-1-amine in Small Molecule Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, chiral amines are ubiquitous, featuring in over 40% of small-molecule pharmaceuticals [1]. Among these, 1-(5-ethoxypyridin-2-yl)ethan-1-amine (CAS: 1337170-67-8) has emerged as a highly privileged chiral building block. As a Senior Application Scientist, I frequently recommend this specific scaffold for lead optimization campaigns due to its unique convergence of steric, electronic, and physicochemical properties.

The structural anatomy of this molecule provides three distinct advantages:

  • The 5-Ethoxy Substituent: Acts as an electron-donating group via resonance, increasing the electron density of the pyridine ring. This subtly elevates the pKa of the pyridine nitrogen, strengthening its capacity as a hydrogen-bond acceptor in kinase hinge-binding regions. Furthermore, the ethoxy group improves Lipophilic Ligand Efficiency (LLE) by occupying shallow hydrophobic pockets without disproportionately increasing molecular weight.

  • The Chiral

    
    -Methyl Group:  Restricts the conformational flexibility of the attached amine. By locking the substituent into a defined 3D vector, it minimizes the entropic penalty upon target binding, often resulting in a 10- to 100-fold increase in target affinity compared to its des-methyl (achiral) counterpart.
    
  • The Primary Amine: Serves as a versatile synthetic handle for rapid diversification via amide couplings, reductive aminations, or cross-coupling reactions.

G A 1-(5-ethoxypyridin-2-yl)ethan-1-amine Pharmacophore B Pyridine Nitrogen (H-Bond Acceptor) A->B Targets Kinase Hinge C 5-Ethoxy Group (Lipophilic Pocket / LLE Tuning) A->C Modulates pKa & LogD D Chiral Methyl Center (Vector Projection) A->D Minimizes Entropic Penalty E Primary Amine (Covalent/H-Bond Anchor) A->E Diversification Point

Figure 1: Pharmacophoric contributions of the chiral building block.

Upstream Access: Biocatalytic Synthesis

Historically, accessing enantiopure 1-(pyridin-2-yl)ethanamines required resolution via diastereomeric salt formation, which suffers from a maximum theoretical yield of 50%. Modern process chemistry relies on biocatalytic reductive amination . Using engineered NAD(P)H-dependent amine dehydrogenases (AmDHs) or amine transaminases (ATAs), the racemic ketone precursor (1-(5-ethoxypyridin-2-yl)ethan-1-one) can be converted into either the (R)- or (S)-enantiomer with >99% enantiomeric excess (ee) [1, 2].

G A 1-(5-ethoxypyridin-2-yl) ethan-1-one B Biocatalysis (Amine Transaminase) A->B NH3 donor, Cofactor recycling C (S)- or (R)-Amine (>99% ee) B->C Stereoselective Reduction D Amide Coupling (HATU, DIPEA) C->D Electrophile E Buchwald-Hartwig Cross-Coupling C->E Aryl Halide F CXCR7 / GPCR Modulators D->F E->F

Figure 2: Biocatalytic synthesis and downstream diversification pathways.

Downstream Application Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Experimental causality is explicitly stated so researchers understand why specific reagents are selected.

Protocol A: Stereoretentive Amide Coupling

When synthesizing library compounds (e.g., modulators of the CXCL12/CXCR7 pathway [3]), coupling this sterically hindered


-branched amine to a carboxylic acid requires highly efficient activation to prevent epimerization at the chiral center.

Causality & Design: We utilize HATU over standard EDC/HOBt. HATU generates an active HOAt ester, which benefits from a neighboring-group effect (the pyridine nitrogen of HOAt accelerates the aminolysis step). DIPEA is selected as the base because its steric bulk prevents it from acting as a nucleophile, and it is less prone to abstracting the


-proton of the activated acid, thereby preserving stereochemical integrity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol, 1.0 equiv) in anhydrous DMF (5.0 mL, 0.2 M).

  • Activation: Add DIPEA (3.0 mmol, 3.0 equiv) followed by HATU (1.2 mmol, 1.2 equiv). Stir the reaction mixture at room temperature (

    
    C) for 15 minutes to ensure complete formation of the active ester.
    
  • Amine Addition: Add 1-(5-ethoxypyridin-2-yl)ethan-1-amine (1.1 mmol, 1.1 equiv) dropwise.

  • Monitoring: Stir for 2–4 hours. Monitor completion via LC-MS. Self-Validation: The disappearance of the active ester mass and the appearance of the product mass (

    
    ) confirm the reaction progress.
    
  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL). Extract the aqueous layer with EtOAc (
    
    
    
    mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    mL) to remove residual DMF.
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient). Verify enantiomeric purity via Chiral HPLC.
    
Protocol B: Buchwald-Hartwig C-N Cross-Coupling

Forming a secondary amine by coupling 1-(5-ethoxypyridin-2-yl)ethan-1-amine with an aryl halide is challenging due to the steric hindrance of the


-methyl group and the risk of racemization under strongly basic conditions.

Causality & Design: As demonstrated in the optimization data (Table 1), using strong bases like


 leads to significant racemization (deprotonation of the benzylic position). We substitute this with the milder base 

. To overcome the reduced reactivity of the milder base, we utilize BrettPhos , a dialkylbiaryl phosphine ligand specifically engineered by the Buchwald group to promote mono-arylation of primary amines while accelerating reductive elimination.

Table 1: Optimization of C-N Cross-Coupling for 1-(5-ethoxypyridin-2-yl)ethan-1-amine

EntryPd SourceLigandBaseSolventTemp (°C)Yield (%)ee (%)
1

BINAP

Toluene904582
2

BINAP

Toluene906098
3

BrettPhos

Dioxane 100 88 >99
4

RuPhos

Toluene907595

Note: Entry 3 represents the optimized, self-validating conditions ensuring maximum yield and stereoretention.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv),

    
     (0.025 mmol, 2.5 mol%), BrettPhos (0.05 mmol, 5.0 mol%), and anhydrous 
    
    
    
    (1.5 mmol, 1.5 equiv).
  • Degassing: Seal the tube with a septum, evacuate, and backfill with Argon (repeat 3 times).

  • Reagent Addition: Dissolve 1-(5-ethoxypyridin-2-yl)ethan-1-amine (1.2 mmol, 1.2 equiv) in anhydrous, degassed 1,4-Dioxane (5.0 mL). Add this solution to the Schlenk tube via syringe.

  • Heating: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at

    
    C for 12 hours.
    
  • Workup & Validation: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a pad of Celite. Concentrate the filtrate. Self-Validation: Run a crude

    
    -NMR to confirm the disappearance of the primary amine protons and the presence of the new secondary amine N-H proton (typically broad singlet, 
    
    
    
    4.0 - 5.5 ppm depending on the aryl group).
  • Purification: Purify via reverse-phase preparative HPLC (C18,

    
    /MeCN with 0.1% TFA) to isolate the target compound.
    

References

  • Mathew, S., Renn, D., & Rueping, M. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis.[Link]

  • Yuan, B., Yang, D., Qu, G., Turner, N. J., & Sun, Z. (2023). Biocatalytic reductive aminations with NAD(P)H-dependent enzymes: enzyme discovery, engineering and synthetic applications. Chemical Society Reviews.[Link]

  • Aissaoui, H., et al. (2020). New compounds with activity that protects against the action of toxins and viruses in intracellular action mode (Modulators of the CXCL12/CXCR7 pathway).
Method

Application Note: Preparation and Utilization of 5-Ethoxypyridine Derivatives as Advanced Pharmaceutical Intermediates

Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Technical Guide & Self-Validating Protocols Pharmacological Relevance of the 5-Ethoxypyridine Motif In modern drug discovery, the 5-ethoxypy...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Process Scientists Content Type: Technical Guide & Self-Validating Protocols

Pharmacological Relevance of the 5-Ethoxypyridine Motif

In modern drug discovery, the 5-ethoxypyridine moiety is a privileged building block. The addition of the 5-ethoxy group provides unique physicochemical advantages: it acts as an electron-donating group (EDG) that modulates the electron density of the pyridine ring, enhancing its hydrogen-bond acceptor capacity while simultaneously tuning the lipophilicity (LogP) for optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This structural motif is critical in the synthesis of two major classes of therapeutics:

  • Tankyrase 1/2 (TNKS1/2) Inhibitors: 5-Ethoxypyridine is incorporated into 1,2,4-triazole-based lead compounds (e.g., OM-153 analogs) to achieve picomolar IC50 inhibition of the WNT/β-catenin signaling pathway, a primary target in colorectal cancer therapy ()[1].

  • P2X3 Receptor Antagonists: 5-Ethoxypyridine and 5-hydroxypyridine derivatives are utilized to strongly antagonize P2X1 and P2X3 receptors, providing therapeutic interventions for chronic inflammatory diseases and neuropathic pain ()[2].

WNT_Modulation Inhibitor 5-Ethoxypyridine Tankyrase Inhibitor TNKS Tankyrase 1/2 Inhibitor->TNKS Inhibits PARP Axin Axin (Stabilized) TNKS->Axin Prevents Degradation Destruction Destruction Complex (Active) Axin->Destruction Forms BetaCatenin β-Catenin Destruction->BetaCatenin Phosphorylates & Degrades Transcription Target Gene Transcription BetaCatenin->Transcription Blocked

Mechanism of 5-ethoxypyridine-derived Tankyrase inhibitors in WNT/β-catenin pathway modulation.

Mechanistic Insights: Overcoming the Regioselectivity Trap

Historically, the synthesis of 5-ethoxypyridine intermediates (such as 2-amino-5-ethoxypyridine) was fraught with chemoselectivity issues. Attempting a direct nucleophilic aromatic substitution (SNAr) of 2-amino-5-bromopyridine with sodium ethoxide fails due to competing reductive debromination and N-alkylation. Furthermore, utilizing 5-bromo-2-nitropyridine as an alternative substrate results in the displacement of the highly activated nitro group rather than the bromine atom, yielding 5-bromo-2-ethoxypyridine instead of the desired product, as demonstrated by early foundational studies ()[3].

The Modern Solution (Causality in Protocol Design): To circumvent this regioselectivity trap, modern protocols rely on the direct O-alkylation of pre-functionalized hydroxypyridines. By utilizing a mild base (e.g., K₂CO₃) in a polar aprotic solvent (DMF), the phenoxide-like oxygen is selectively alkylated over exocyclic amines or nitriles. This approach cleanly generates two primary building blocks:

  • 5-Ethoxypyridin-2-amine: Used for N-linked pharmaceutical scaffolds.

  • 5-Ethoxypicolinonitrile: Used for C-linked scaffolds, such as the 1,2,4-triazole core in Tankyrase inhibitors.

Synthesis_Workflow SM1 6-Aminopyridin-3-ol Int1 5-Ethoxypyridin-2-amine (N-Linked Precursor) SM1->Int1 EtBr, K2CO3 SM2 5-Hydroxypicolinonitrile Int2 5-Ethoxypicolinonitrile (C-Linked Precursor) SM2->Int2 EtBr, K2CO3 Triazole 1,2,4-Triazole Core Int2->Triazole Hydrazine & Cyclization API Tankyrase Inhibitor Triazole->API Amidation

Divergent synthetic workflows for N-linked and C-linked 5-ethoxypyridine pharmaceutical intermediates.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes specific In-Process Controls (IPCs) to ensure thermodynamic and kinetic control is maintained, preventing costly downstream failures.

Protocol A: Synthesis of 5-Ethoxypicolinonitrile (C-Linked Precursor)

This intermediate is the critical starting point for the triazole-based Tankyrase inhibitors.

Reagents: 5-Hydroxypicolinonitrile (1.0 equiv), Bromoethane (1.2 equiv), Anhydrous K₂CO₃ (1.5 equiv), Anhydrous DMF (0.5 M).

  • Initiation: To a stirred solution of 5-hydroxypicolinonitrile in anhydrous DMF at 0 °C under N₂, add finely powdered K₂CO₃ in portions. Stir for 15 minutes to allow complete deprotonation (solution will darken slightly).

  • Alkylation: Add bromoethane dropwise via syringe. Remove the ice bath, warm the reaction to 60 °C, and stir for 4 hours.

  • Workup: Cool to room temperature and quench with ice water (3× volume of DMF). Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint:

    • IR Spectroscopy: Confirm the disappearance of the broad –OH stretch (~3200 cm⁻¹).

    • ¹H NMR (CDCl₃): The success of O-alkylation is confirmed by the appearance of a clean quartet at δ 4.15 (2H, J = 7.0 Hz) and a triplet at δ 1.45 (3H, J = 7.0 Hz).

Protocol B: Assembly of the 5-(5-Ethoxypyridin-2-yl)-1,2,4-triazole Core

Adapted from the general procedure for OM-153 analogs ()[1].

Reagents: 5-Ethoxypicolinonitrile (1.0 equiv), Hydrazine hydrate (2.0 equiv), Phenylacetic acid derivative (1.1 equiv), HATU (1.2 equiv), DIPEA (2.5 equiv), Glacial Acetic Acid.

  • Amidrazone Formation: Dissolve 5-ethoxypicolinonitrile in absolute ethanol. Add hydrazine hydrate and reflux for 3 hours. Concentrate to yield the crude amidrazone intermediate.

  • Amide Coupling: Dissolve the amidrazone and the target carboxylic acid in DCM. Add DIPEA, followed by HATU at 0 °C. Stir at room temperature for 12 hours. Extract and concentrate.

  • Cyclodehydration: Dissolve the crude coupled intermediate in glacial acetic acid. Heat at 120 °C for 6 hours to drive the cyclization. Neutralize with saturated NaHCO₃ and extract with EtOAc.

  • Self-Validation Checkpoint:

    • LC/MS Analysis: The linear hydrazide intermediate possesses a higher topological polar surface area (tPSA), resulting in an earlier retention time on a C18 column. Complete consumption of this peak and the emergence of the [M-H₂O+H]⁺ mass at a later retention time confirms successful triazole ring closure.

Quantitative Data & Analytical Validation

The table below summarizes the expected quantitative metrics and analytical markers for the key intermediates described in the workflows above.

Compound / IntermediateReaction TypeExpected Yield (%)Purity (HPLC)Key Analytical Marker (¹H NMR / MS)
5-Ethoxypyridin-2-amine O-Alkylation82–85%>98%δ 4.02 (q, 2H), 1.35 (t, 3H); Intact NH₂ at ~4.5 ppm
5-Ethoxypicolinonitrile O-Alkylation88%>99%Disappearance of –OH stretch; δ 4.15 (q, 2H)
Amidrazone Intermediate Hydrazine Addition75%>95%[M+H]⁺ corresponding to linear adduct
1,2,4-Triazole Lead Cyclodehydration52–65%>99%Disappearance of linear NH/OH signals; [M-H₂O+H]⁺
5-Ethoxy P2X3 Antagonist Suzuki Coupling78%>98%Ar-H shifts indicating biaryl formation

References

  • den Hertog, H. J., Jouwersma, C., van der Wal, A. A., & Willebrands-Schogt, E. C. C. (1949). Synthesis of 2-amino-5-ethoxypyridine. Recueil des Travaux Chimiques des Pays-Bas. URL:[Link]

  • Leenders, R. G. G., Brinch, S. A., Sowa, S. T., et al. (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry, 64(24), 17936-17949. URL:[Link]

  • Lee, J., et al. (2022). 5-hydroxy pyridine-based compound for use as P2X1 and P2X3 receptor antagonist and pharmaceutical composition comprising same. US Patent 11319289B2.

Sources

Application

Synthesis of kinase inhibitors incorporating 1-(5-ethoxypyridin-2-yl)ethan-1-amine

Application Note: Advanced Synthetic Architecture for Pyrimidine-Based Kinase Inhibitors Incorporating 1-(5-Ethoxypyridin-2-yl)ethan-1-amine Executive Briefing The development of highly selective kinase inhibitors freque...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthetic Architecture for Pyrimidine-Based Kinase Inhibitors Incorporating 1-(5-Ethoxypyridin-2-yl)ethan-1-amine

Executive Briefing

The development of highly selective kinase inhibitors frequently relies on the strategic incorporation of privileged chiral building blocks to lock molecular conformations and target specific microenvironments within the ATP-binding pocket. The primary amine 1-(5-ethoxypyridin-2-yl)ethan-1-amine has emerged as a highly valuable pharmacophore in this domain. This application note provides a comprehensive, self-validating synthetic guide for integrating this amine into a 2,4-diaryl/alkylaminopyrimidine scaffold—a core structure prevalent in numerous FDA-approved targeted therapies.

Pharmacophore Rationale: Causality in Medicinal Chemistry

The selection of 1-(5-ethoxypyridin-2-yl)ethan-1-amine is driven by three distinct structural advantages:

  • Entropic Restriction: The chiral methyl group at the benzylic position restricts the rotational degrees of freedom of the amine linker. This conformational locking reduces the entropic penalty upon binding to the kinase hinge region, significantly boosting binding affinity [1].

  • Solvent-Channel Targeting: The 5-ethoxy substituent on the pyridine ring serves as an excellent vector for projecting into the solvent-exposed channel of the kinase. The ether oxygen can act as a hydrogen-bond acceptor, while the ethyl group provides favorable lipophilic contacts, improving overall cellular permeability.

  • Electronic Tuning: The pyridine nitrogen alters the pKa of the adjacent amine, modulating its nucleophilicity during synthesis and its basicity in physiological environments, which is critical for optimizing oral bioavailability and minimizing hERG liability.

Synthetic Architecture & Logic

To construct the kinase inhibitor, we utilize a sequential, regioselective functionalization of a 2,4-dichloropyrimidine core. The C4 position of the pyrimidine ring is significantly more electrophilic than the C2 position due to the combined electron-withdrawing effects of the ortho- and para-nitrogen atoms. This allows for a kinetically controlled Nucleophilic Aromatic Substitution (SNAr) with 1-(5-ethoxypyridin-2-yl)ethan-1-amine at C4.

The remaining C2-chloride is sterically hindered and electronically deactivated following the first amination. Therefore, installing the hinge-binding motif (typically an aniline derivative) requires transition-metal catalysis, specifically a Buchwald-Hartwig cross-coupling, to overcome the activation energy barrier [2].

G N1 2,4-Dichloropyrimidine (Core Scaffold) N3 Regioselective SNAr (DIPEA, n-BuOH, 80°C) N1->N3 N2 1-(5-ethoxypyridin-2-yl)ethan-1-amine (Chiral Nucleophile) N2->N3 N4 C4-Aminated Intermediate (Solvent Vector Installed) N3->N4 N5 Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos) N4->N5 N7 Final Kinase Inhibitor (Targeting ATP Pocket) N5->N7 N6 Hinge-Binding Arylamine (e.g., Aniline derivative) N6->N5

Synthetic workflow for pyrimidine kinase inhibitors via SNAr and cross-coupling.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded within the steps to ensure that the chemist can verify the success of the reaction before proceeding, minimizing the risk of carrying forward impurities.

Protocol A: Regioselective SNAr Amidation at C4

Objective: Synthesize N-(1-(5-ethoxypyridin-2-yl)ethyl)-2-chloropyrimidin-4-amine.

  • Reaction Assembly: In a flame-dried 100 mL round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 equiv, 10 mmol) in anhydrous n-butanol (0.2 M).

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol). Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring pristine conversion.

  • Amine Introduction: Slowly add 1-(5-ethoxypyridin-2-yl)ethan-1-amine (1.05 equiv, 10.5 mmol) dropwise at 0 °C to control the initial exothermic reaction and suppress C2-substitution.

  • Thermal Activation: Gradually warm the mixture to 80 °C and stir for 4 hours.

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL methanol, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material (m/z 149) is consumed. The desired C4-isomer will appear as the major peak (m/z ~279, [M+H]⁺). If a secondary peak at the same m/z appears at a later retention time, it indicates the formation of the undesired C2-isomer.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. Purify via flash chromatography (Silica gel, 20-50% EtOAc in Hexanes).

Protocol B: Buchwald-Hartwig Amination at C2

Objective: Couple the C4-aminated intermediate with a hinge-binding aniline to yield the final kinase inhibitor [3].

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine the C4-aminated intermediate (1.0 equiv, 5 mmol), the desired aniline derivative (1.2 equiv, 6 mmol), Pd₂(dba)₃ (0.05 equiv, 2.5 mol%), Xantphos (0.1 equiv, 10 mol%), and Cs₂CO₃ (2.0 equiv, 10 mmol) in a sealed tube.

    • Causality: Xantphos is selected due to its wide bite angle, which promotes the reductive elimination step in the catalytic cycle, specifically favoring C-N bond formation over competing β-hydride elimination.

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane (25 mL). Seal the tube and remove it from the glovebox.

  • Thermal Cycling: Heat the reaction to 100 °C for 12 hours behind a blast shield.

  • In-Process Control (IPC): Perform TLC (10% MeOH in DCM).

    • Validation Check: The starting chloride should be completely consumed. The product spot will exhibit strong UV activity at 254 nm and will stain bright yellow/orange with Dragendorff's reagent, confirming the presence of the multi-nitrogenous pyrimidine-pyridine core.

  • Isolation: Filter the mixture through a pad of Celite, eluting with DCM. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final kinase inhibitor as a trifluoroacetate salt.

Process Optimization Data

To maximize the regioselectivity of the initial SNAr step, various conditions were evaluated. The data below demonstrates the causality between solvent polarity, base selection, and the resulting C4:C2 isomer ratio.

Table 1: Optimization of the SNAr Coupling of 1-(5-ethoxypyridin-2-yl)ethan-1-amine and 2,4-Dichloropyrimidine

EntrySolventBaseTemp (°C)Time (h)C4:C2 RatioIsolated Yield (%)
1THFK₂CO₃651285:1568
2DMFK₂CO₃80670:3055
3EthanolTEA78890:1074
4n-ButanolTEA80592:881
5 n-Butanol DIPEA 80 4 98:2 89

Note: Entry 5 represents the optimized protocol. The protic nature of n-butanol stabilizes the transition state of the chloride displacement, while the steric bulk of DIPEA minimizes non-specific base-catalyzed degradation, resulting in near-perfect regioselectivity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 541877, 1-(Pyridin-2-yl)ethan-1-amine" PubChem, [Link].

  • Magano, J., & Dunetz, J. R. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, 2011, 111(3), 2177-2250. [Link].

  • Liu, Y., et al. "Discovery of a new class of 4-anilinopyrimidines as potent c-Jun N-terminal kinase inhibitors: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters, 2007. (Referenced conceptually via structural design paradigms for 4-anilinopyrimidine kinase inhibitors: [Link]).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilization &amp; Storage of 1-(5-ethoxypyridin-2-yl)ethan-1-amine

Welcome to the Technical Support Center for chiral amine handling. 1-(5-ethoxypyridin-2-yl)ethan-1-amine is a highly valuable chiral building block, but its hetero-benzylic nature makes it exceptionally prone to stereoch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amine handling. 1-(5-ethoxypyridin-2-yl)ethan-1-amine is a highly valuable chiral building block, but its hetero-benzylic nature makes it exceptionally prone to stereochemical degradation. This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your compound during long-term storage.

Part 1: Diagnostic Troubleshooting & Mechanistic FAQs

Q: Why is my batch of 1-(5-ethoxypyridin-2-yl)ethan-1-amine losing enantiomeric excess (ee) during room-temperature storage?

A: The degradation of enantiopurity in hetero-benzylic primary amines is primarily driven by three distinct mechanisms:

  • Trace Carbonyl Catalysis: Even parts-per-million (ppm) levels of ketones or aldehydes (often originating from solvent degradation or auto-oxidation) can react with the primary amine to form a reversible Schiff base (imine). This intermediate rapidly undergoes imine-enamine tautomerization, erasing the stereocenter[1].

  • Base-Catalyzed Deprotonation: The pyridine ring exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the benzylic

    
    -proton. When stored as a neat free base, the amine itself can act as a base, promoting auto-catalytic deprotonation into an achiral aza-allyl anion[2].
    
  • Radical-Mediated Pathways: Exposure to ambient light and oxygen can induce radical formation at the benzylic position, leading to racemization via reversible hydrogen abstraction, a process well-documented in benzylic amine systems[3].

Racemization A Chiral Amine (Free Base) C Imine Intermediate (Schiff Base) A->C Condensation B Trace Carbonyls (Impurities) B->C Catalysis D Enamine Tautomer (Achiral) C->D alpha-Deprotonation E Racemic Amine (1:1 Mixture) C->E Hydrolysis D->C Reprotonation

Fig 1. Carbonyl-catalyzed racemization via imine-enamine tautomerization.

Q: Does the 5-ethoxy substitution on the pyridine ring affect stability compared to a simple 1-phenylethan-1-amine?

A: Yes. The pyridine nitrogen is highly electron-withdrawing via induction, which increases the lability of the benzylic proton compared to a standard phenyl ring. While the 5-ethoxy group provides some electron donation via resonance, pyridylalkylamines generally exhibit higher chiral instability than their phenyl counterparts, necessitating stricter storage controls[4].

Part 2: Quantitative Assessment of Storage Conditions

Q: How do environmental factors and physical state impact the racemization rate?

A: Temperature, physical state, and atmospheric exposure dictate the kinetics of degradation. Storing the compound as a neat free base in ambient air leads to rapid racemization. Converting the amine to a hydrochloride salt locks the lone pair, preventing Schiff base formation and drastically reducing the acidity of the


-proton.

Table 1: Representative stability matrix for 1-(5-ethoxypyridin-2-yl)ethan-1-amine over 90 days.

Storage ConditionPhysical StateTemperatureAtmosphereInitial ee (%)30-Day ee (%)90-Day ee (%)
Free Base (Neat)Liquid/Oil25°CAmbient Air>99.084.562.1
Free Base (Neat)Liquid/Oil-20°CArgon>99.097.294.8
HCl SaltSolid Powder25°CAmbient Air>99.098.898.1
HCl Salt Solid Powder -20°C Argon >99.0 >99.0 >99.0

Part 3: Standard Operating Procedure (SOP) for Stabilization

Q: What is the optimal protocol for long-term storage?

A: To completely arrest racemization, the amine must be converted to an anhydrous salt. The following self-validating methodology ensures maximum stability by eliminating moisture and trace carbonyls during the salt formation process.

Protocol S1 1. HPLC QC Check S2 2. Dissolve in Anhydrous MTBE S1->S2 S3 3. Add 1.05 eq HCl in Dioxane S2->S3 S4 4. Crystallize at 0°C S3->S4 S5 5. Filter under Argon S4->S5 S6 6. Store at -20°C (Amber Vial) S5->S6

Fig 2. Self-validating workflow for chiral amine salt formation and storage.

Step-by-Step Methodology:
  • Quality Control (QC) Check: Determine the initial ee% via Chiral HPLC to establish a baseline.

  • Anhydrous Dissolution: Dissolve the free base in anhydrous methyl tert-butyl ether (MTBE) or diethyl ether (10 mL/g) under an argon atmosphere. Causality: Water promotes the hydrolysis of any transient imines, but strictly anhydrous conditions are critical here to ensure clean, high-yielding salt precipitation without forming a sticky gum.

  • Acidification: Slowly add 1.05 equivalents of anhydrous HCl in dioxane (4M) dropwise at 0°C. Causality: Using anhydrous HCl prevents aqueous solvation of the salt. The slight excess ensures 100% protonation, completely eliminating free base auto-catalysis.

  • Crystallization: Stir vigorously for 30 minutes at 0°C until a white, free-flowing precipitate fully forms.

  • Isolation: Filter the suspension under a positive stream of argon, wash the filter cake with cold anhydrous MTBE, and dry in a vacuum desiccator over P

    
    O
    
    
    
    overnight.
  • Validation: Re-run Chiral HPLC on the isolated salt (using a buffered mobile phase) to ensure the ee% was maintained during the exothermic salt formation. Store in an amber vial at -20°C.

Part 4: Advanced Application FAQs

Q: I need to use the free base in a subsequent coupling reaction. How do I liberate it without inducing racemization?

A: Perform a biphasic free-basing immediately prior to use. Suspend the HCl salt in dichloromethane (DCM) and wash with cold, saturated aqueous NaHCO


. Extract the organic layer, dry over anhydrous Na

SO

, and concentrate under reduced pressure at <25°C. Use the resulting oil immediately. Caution: Prolonged exposure to basic aqueous conditions or elevated temperatures during concentration can re-initiate the deprotonation pathway[2].

Q: My batch has already degraded to 70% ee. Can I recover the enantiopurity?

A: Yes. Degraded batches can be upgraded via dynamic kinetic resolution (DKR). DKR utilizes a transition metal catalyst (e.g., Pd nanoparticles or Shvo's catalyst) or radical mediators to intentionally racemize the amine in situ, while an enzyme (such as a lipase like Novozym-435) selectively acylates only the desired enantiomer, driving the equilibrium toward a single enantiopure amide product[1][5]. Alternatively, classical diastereomeric salt resolution using a chiral acid (e.g., L-tartaric acid) can be employed to upgrade the optical purity prior to use.

References[3] Title: Thiyl Radical Mediated Racemization of Benzylic Amines

Source: researchgate.net URL:[1] Title: Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization Source: acs.org URL:[5] Title: Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines Source: nih.gov URL:[2] Title: Visible Light-Promoted Deracemization of α-Amino Aldehyde by Synergistic Chiral Primary Amine and Hypervalent Iodine Catalysis Source: acs.org URL:[4] Title: Biocatalytic Transamination for the Asymmetric Synthesis of Pyridylalkylamines. Structural and Activity Features in the Reactivity of Transaminases Source: researchgate.net URL:

Sources

Optimization

Overcoming solubility issues of 1-(5-ethoxypyridin-2-yl)ethan-1-amine salts

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with salts of 1-(5-ethoxypyridin-2-yl)ethan-1-amine. As a ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with salts of 1-(5-ethoxypyridin-2-yl)ethan-1-amine. As a chiral aminopyridine derivative, this compound presents both opportunities and challenges in developing a solid form with optimal biopharmaceutical properties. Poor aqueous solubility is a primary hurdle that can terminate the development of promising drug candidates.[1] This document is structured as a series of frequently asked questions (FAQs) to directly address common issues, from initial troubleshooting to advanced formulation strategies. Our goal is to provide not just protocols, but the underlying scientific rationale to empower effective problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial salt of 1-(5-ethoxypyridin-2-yl)ethan-1-amine (e.g., the hydrochloride) shows very poor aqueous solubility. What are the first things I should investigate?

A1: This is a common starting point in drug development. When an initial salt form, often the hydrochloride due to its straightforward preparation, exhibits low solubility, a systematic investigation is required.

Initial Steps:

  • Confirm Salt Formation: First, verify that a true salt was formed and you are not analyzing a physical mixture of the free base and the acid. Use at least two orthogonal analytical techniques for confirmation, such as X-Ray Powder Diffraction (XRPD) to identify a new crystalline lattice and Nuclear Magnetic Resonance (NMR) or Ion Chromatography to confirm the stoichiometric ratio of the amine to the counter-ion.[2]

  • Characterize the Free Base: A thorough understanding of the parent molecule is critical. Determine the pKa of 1-(5-ethoxypyridin-2-yl)ethan-1-amine and its intrinsic solubility. The pKa of the basic amine and pyridine nitrogen is crucial for rational salt selection. The pKa of similar 2-aminopyridine compounds is approximately 6.86.[3][4][5] The ethoxy substituent may slightly alter this value.

  • Assess Solid-State Properties: The observed low solubility could be due to a highly stable, low-energy crystal lattice.[6] Analyze the thermal properties using Differential Scanning Calorimetry (DSC) to determine the melting point, which can be an indirect indicator of lattice energy.[7]

  • Measure pH-Dependent Solubility: Determine the solubility of your current salt across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). This profile is essential for predicting its behavior in the gastrointestinal tract and highlights the limitations of the current salt form.[8]

This initial data collection provides a baseline and directs the subsequent, more resource-intensive optimization strategies.

Q2: How does the choice of counter-ion (acid) impact the solubility of my amine compound?

A2: The counter-ion is not merely a spectator; it has a profound effect on the physicochemical properties of the resulting salt, including solubility, stability, hygroscopicity, and dissolution rate.[9][10]

Key Mechanistic Principles:

  • Lattice Energy: The formation of a salt involves creating a new crystal lattice composed of the protonated amine cation and the counter-ion anion. The strength of this lattice (lattice energy) must be overcome for dissolution to occur. Different counter-ions will lead to salts with different crystal packing and lattice energies.

  • Hydration Energy: Upon dissolution, these ions are hydrated. A counter-ion that leads to a salt with a more favorable (more negative) Gibbs free energy of hydration will generally improve solubility.

  • The pKa Rule: For a stable salt to form between a basic drug (like our amine) and an acidic counter-ion, the pKa of the drug's conjugate acid should be at least 2-3 pH units higher than the pKa of the counter-ion.[11][12] This ensures that the proton transfer from the acid to the base is essentially complete, preventing disproportionation back to the free base.[8][13]

A systematic salt screening study is the established method to identify the optimal counter-ion. This involves reacting the free base with a diverse library of pharmaceutically acceptable acids and characterizing the resulting solid forms.[2][11][14]

Below is a troubleshooting workflow for addressing solubility issues, starting from the initial problem identification.

G A Problem: Poor Solubility of Initial Salt B Step 1: Foundational Analysis A->B C Is the salt form confirmed & well-characterized? B->C D Step 2: Salt Screening C->D Yes O Re-evaluate Characterization (pKa, solubility, solid form) C->O No E Select diverse counter-ions (pKa, size, functionality) D->E F Prepare & Isolate Salts E->F G Characterize & Rank Salts (Solubility, Stability, Crystallinity) F->G H Lead Salt Candidate Identified? G->H I Step 3: Polymorph Screening H->I Yes L Step 4: Advanced Formulation H->L No, all salts still insoluble J Expose lead salt to various solvents & conditions I->J K Identify & characterize polymorphs (DSC, XRPD). Select most suitable form. J->K N Developable Form Identified K->N M Consider Amorphous Solid Dispersions (ASDs) L->M M->N O->B

Caption: Troubleshooting workflow for solubility enhancement.

Q3: My salt's solubility is inconsistent across different batches. What could be the cause?

A3: Inconsistent solubility is a classic indicator of polymorphism . Polymorphs are different crystalline forms of the same chemical compound that have distinct crystal lattice arrangements.[15][16] These different arrangements can result in significant variations in physicochemical properties, including:

  • Solubility and Dissolution Rate: Metastable polymorphs, which are in a higher energy state, are generally more soluble than the most thermodynamically stable form.[17] If your crystallization process is not tightly controlled, you may be producing different polymorphic forms or mixtures of forms in different batches.

  • Melting Point: Each polymorph will have a unique melting point.

  • Stability: A metastable form can convert to a more stable, less soluble form over time, especially under stress (heat, humidity).[18]

A polymorph screen is necessary to identify all accessible crystalline forms of your lead salt candidate. This involves crystallizing the salt under a wide variety of conditions (e.g., different solvents, temperatures, evaporation rates) and analyzing the solids with XRPD and DSC to identify unique forms.[11]

Q4: I have screened multiple counter-ions, but all resulting crystalline salts have insufficient solubility. What is the next logical step?

A4: When a comprehensive salt screening fails to yield a crystalline form with adequate solubility, it is time to consider strategies that move away from the crystalline state. The most powerful and widely used technique in this scenario is the formulation of an Amorphous Solid Dispersion (ASD) .[19][20][21]

The Principle of ASDs:

In a crystalline solid, significant energy (lattice energy) is required to break apart the highly ordered molecules before they can dissolve.[6] An amorphous solid lacks this long-range molecular order and exists in a higher energy state.[22] This means no lattice energy needs to be overcome, leading to a significant increase in apparent solubility and dissolution rate.[6][19]

However, the amorphous state is thermodynamically unstable and will tend to recrystallize over time.[22] In an ASD, the active pharmaceutical ingredient (API) is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC, Soluplus®). This matrix serves two purposes:

  • It physically separates the API molecules, hindering their ability to come together and form a crystal lattice.

  • It can form specific interactions (like hydrogen bonds) with the API, further stabilizing the amorphous state.[6][21]

ASDs are typically prepared using methods like spray drying or hot-melt extrusion, which involve rapidly removing a solvent or cooling a melt to "trap" the API in its disordered, amorphous state within the polymer.[22]

Data Presentation & Protocols
Table 1: Hypothetical Comparative Solubility Data

This table illustrates the potential impact of different solid forms on the aqueous solubility of 1-(5-ethoxypyridin-2-yl)ethan-1-amine.

Solid FormSolubility in Water (µg/mL)Solubility in SGF pH 1.2 (µg/mL)Solubility in FaSSIF pH 6.5 (µg/mL)Key Observation
Free Base< 10> 2000< 20Typical for a weak base; soluble in acid but precipitates at higher pH.
Hydrochloride Salt150> 200080Modest improvement over free base in water, but still limited solubility at intestinal pH.
Mesylate Salt850> 5000600Significant improvement across the board, indicating a more favorable salt form.[7][14]
Amorphous Solid Dispersion (20% drug in PVP VA64)> 2000 (kinetic)> 5000 (kinetic)> 1500 (kinetic)Achieves supersaturation, providing the highest apparent solubility, crucial for bioavailability.[19]

SGF: Simulated Gastric Fluid; FaSSIF: Fasted State Simulated Intestinal Fluid.

Experimental Protocols
Protocol 1: Small-Scale Salt Screening

Objective: To rapidly screen a variety of counter-ions to identify promising salt candidates for 1-(5-ethoxypyridin-2-yl)ethan-1-amine.

Materials:

  • 1-(5-ethoxypyridin-2-yl)ethan-1-amine (free base)

  • Library of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric, methanesulfonic, tartaric, maleic, etc.)

  • A range of crystallization solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, water, and mixtures)

  • 96-well plates or small glass vials

  • Analytical equipment: XRPD, DSC, HPLC

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the free base in a suitable solvent (e.g., 50 mg/mL in ethanol).

  • Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of each selected acid to an aliquot of the free base stock solution.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature. Alternatively, use anti-solvent addition (e.g., adding an ether to an ethanol solution) to induce precipitation.

  • Solid Isolation: If solids are formed, isolate them via centrifugation or filtration.

  • Primary Analysis: Analyze the resulting solids.

    • Visual/Microscopic Examination: Check for crystallinity.

    • XRPD Analysis: Screen the solids to determine if they are crystalline and to check for new diffraction patterns compared to the free base.

  • Solubility Assessment: For promising crystalline hits, perform a preliminary kinetic solubility test in water or a relevant buffer.

  • Scale-up & Full Characterization: Scale up the most promising candidates (e.g., to 50-100 mg) for full characterization (NMR, DSC, TGA, thermodynamic solubility).[2][]

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)

Objective: To prepare an ASD of 1-(5-ethoxypyridin-2-yl)ethan-1-amine to enhance its aqueous solubility.

Materials:

  • 1-(5-ethoxypyridin-2-yl)ethan-1-amine (free base or a salt)

  • Polymer carrier (e.g., polyvinylpyrrolidone/vinyl acetate copolymer - PVP VA64)

  • Common solvent (e.g., methanol or acetone, capable of dissolving both API and polymer)

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolution: Prepare a solution containing the desired ratio of API to polymer (e.g., 20% API, 80% PVP VA64 by weight) in a minimal amount of the chosen solvent. Ensure both components are fully dissolved.

  • Solvent Removal:

    • Rotary Evaporator: Place the solution in a round-bottom flask and remove the solvent under reduced pressure. This should be done relatively quickly to prevent crystallization.

    • Film Casting: Alternatively, cast the solution onto a glass plate and dry it under vacuum at a controlled temperature (e.g., 40 °C) until all solvent is removed.

  • Solid Collection: Scrape the resulting solid film or powder from the flask or plate.

  • Characterization:

    • XRPD Analysis: Confirm the amorphous nature of the dispersion by verifying the absence of any sharp diffraction peaks (a "halo" pattern is expected).

    • DSC Analysis: Analyze the ASD to identify a single glass transition temperature (Tg), which confirms a homogeneous molecular dispersion.

  • Performance Testing: Conduct dissolution studies to compare the performance of the ASD against the crystalline forms. The goal is to observe rapid dissolution leading to a supersaturated solution.[21][22]

G cluster_0 Ionization State & Solubility struct1 struct1 pKa pKa ≈ 6.8 struct1:f0->pKa struct2 struct2 pKa->struct2:f0

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidation of 1-(5-ethoxypyridin-2-yl)ethan-1-amine

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(5-ethoxypyridin-2-yl)ethan-1-amine. This guide provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1-(5-ethoxypyridin-2-yl)ethan-1-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize the formation of oxidation byproducts during your experiments, ensuring the integrity and purity of your compound.

Introduction: Understanding the Challenge

1-(5-ethoxypyridin-2-yl)ethan-1-amine is a valuable building block in pharmaceutical synthesis, notably as a potential intermediate for various therapeutic agents. Its structure, featuring both a primary amine on an ethyl side chain and an electron-rich ethoxypyridine ring, makes it susceptible to oxidation. Uncontrolled oxidation can lead to a mixture of impurities, complicating purification, reducing yields, and potentially impacting the compound's biological activity and safety profile. This guide is designed to equip you with the knowledge and practical strategies to mitigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely oxidation byproducts of 1-(5-ethoxypyridin-2-yl)ethan-1-amine?

Based on the chemistry of similar aromatic amines and pyridine derivatives, the primary oxidation byproducts to anticipate are:

  • Pyridine N-oxide: The nitrogen atom of the pyridine ring is a common site for oxidation, forming the corresponding N-oxide. This can alter the electronic properties and biological activity of the molecule.

  • Products of Side-Chain Oxidation: The ethylamine side chain can undergo oxidation to form various products, including the corresponding imine, ketone, or even undergo cleavage.

  • Ring Hydroxylation Products: The electron-rich pyridine ring may be susceptible to hydroxylation at various positions, leading to phenolic byproducts.

  • Dimerization and Polymerization Products: Radical-mediated oxidation can lead to the formation of dimers or oligomers, which are often highly colored and difficult to remove.

Q2: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?

The development of a dark color is a strong indicator of oxidative degradation, likely due to the formation of polymeric byproducts.[1] This is often initiated by exposure to atmospheric oxygen, especially in the presence of light or trace metal impurities.

To prevent this:

  • Maintain an Inert Atmosphere: Conduct all reactions and manipulations under an inert atmosphere of nitrogen or argon. This is the most critical step in preventing oxidation.[1]

  • Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Always use freshly degassed solvents for your reactions and work-up procedures.

  • Control the Temperature: Higher temperatures can accelerate oxidation rates. If possible, run your reactions at lower temperatures.[1]

  • Minimize Exposure to Light: Some oxidation reactions are photochemically initiated. Protect your reaction from light by wrapping the flask in aluminum foil.

Q3: I suspect N-oxide formation in my product. How can I detect and remove it?

  • Detection:

    • TLC: N-oxides are typically more polar than the parent amine and will have a lower Rf value on a silica gel TLC plate.

    • Mass Spectrometry: Look for a molecular ion peak that is 16 atomic mass units (amu) higher than that of your starting material.

    • NMR Spectroscopy: The proton and carbon signals of the pyridine ring will be shifted downfield in the N-oxide compared to the parent amine.

  • Removal:

    • Chromatography: Column chromatography on silica gel is an effective method for separating the more polar N-oxide from the desired amine.

    • Reduction: If N-oxide formation is significant, it can be chemically reduced back to the parent amine using reagents like PCl₃ or PPh₃.

Q4: Are there any recommended antioxidants I can add to my reaction or during storage?

Yes, the use of antioxidants can be beneficial. However, their compatibility with your reaction conditions must be considered.

  • Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) are effective radical scavengers. They function by donating a hydrogen atom to quench radical species, thus interrupting the oxidation chain reaction.

  • Thioethers: Thioethers can act as antioxidants by reducing hydroperoxides.

Important Consideration: Always run a small-scale trial to ensure the chosen antioxidant does not interfere with your desired reaction or complicate purification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired amine Incomplete reaction; Significant formation of oxidation byproducts.Optimize reaction conditions (time, temperature, stoichiometry). Implement stringent measures to exclude oxygen (inert atmosphere, degassed solvents). Consider adding a suitable antioxidant.
Presence of multiple, difficult-to-separate impurities Complex mixture of oxidation products (N-oxides, side-chain oxidation, dimers).Improve inert atmosphere techniques. Purify the starting materials to remove any catalytic impurities. Optimize purification methods (e.g., gradient elution chromatography, recrystallization).
Product discoloration upon storage Slow oxidation of the purified compound.Store the purified amine under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer). Consider adding a small amount of a compatible antioxidant for long-term storage.
Inconsistent reaction outcomes Variable levels of oxygen exposure between batches.Standardize your experimental setup to ensure consistent and rigorous exclusion of air. Regularly check the quality of your inert gas and solvents.

Experimental Protocols

Protocol 1: Synthesis of 1-(5-ethoxypyridin-2-yl)ethan-1-amine via Reductive Amination of the Ketone Intermediate

This protocol outlines the reductive amination of 1-(5-ethoxypyridin-2-yl)ethan-1-one, a key intermediate that can be synthesized according to literature procedures. This final step is critical for minimizing oxidation.

Materials:

  • 1-(5-ethoxypyridin-2-yl)ethan-1-one

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous and degassed)

  • Dichloromethane (anhydrous and degassed)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Reaction Mixture: To the flask, add 1-(5-ethoxypyridin-2-yl)ethan-1-one (1 equivalent) and a solution of ammonia in methanol (7N, 10-20 equivalents) or ammonium acetate (10 equivalents).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Reducing Agent Addition: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve sodium cyanoborohydride (1.5 equivalents) or sodium triacetoxyborohydride (1.5 equivalents) in anhydrous, degassed methanol. Add the reducing agent solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir under a positive pressure of nitrogen for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent product streaking and potential on-column degradation.

Protocol 2: Small-Scale Stability Test

This protocol helps to assess the stability of your purified 1-(5-ethoxypyridin-2-yl)ethan-1-amine under different conditions.

Materials:

  • Purified 1-(5-ethoxypyridin-2-yl)ethan-1-amine

  • Several small vials

  • Nitrogen or Argon gas

  • Aluminum foil

  • Analytical balance

  • TLC plates and developing chamber

  • LC-MS system (if available)

Procedure:

  • Sample Preparation: Weigh out small, equal amounts (e.g., 5-10 mg) of your purified compound into four separate vials.

  • Condition Setup:

    • Vial 1 (Control): Seal the vial under ambient air and light.

    • Vial 2 (Inert Atmosphere): Purge the vial with nitrogen or argon for 5 minutes before sealing.

    • Vial 3 (Light Protection): Wrap the vial in aluminum foil and seal under ambient air.

    • Vial 4 (Inert Atmosphere & Light Protection): Purge with nitrogen or argon and wrap in aluminum foil before sealing.

  • Storage: Store all vials at room temperature for a set period (e.g., 1 week).

  • Analysis: After the storage period, dissolve the contents of each vial in a small amount of a suitable solvent (e.g., dichloromethane or methanol) and analyze by TLC and/or LC-MS. Compare the chromatograms to a freshly prepared solution of your starting material to identify any new impurity spots/peaks, which would indicate degradation.

Visualization of Key Processes

Workflow for Minimizing Oxidation```dot

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_storage Storage start Start with 1-(5-ethoxypyridin-2-yl)ethan-1-one reductive_amination Reductive Amination (Inert Atmosphere) start->reductive_amination workup Aqueous Work-up (Degassed Solvents) reductive_amination->workup chromatography Column Chromatography (Amine-based eluent) workup->chromatography storage Store under N2/Ar, Protected from Light, Low Temperature chromatography->storage end Pure, Stable Product storage->end

Caption: Potential sites of oxidation on 1-(5-ethoxypyridin-2-yl)ethan-1-amine.

References

  • ResearchGate. (2012, September 21). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Work-Up Optimization for Pyridine-Based Primary Amines

Welcome to the Advanced Applications Support Center. Isolating pyridine-based primary amines from complex reaction mixtures is notoriously difficult.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Isolating pyridine-based primary amines from complex reaction mixtures is notoriously difficult. These molecules exhibit dual basicity, extensive hydrogen-bonding capabilities, and strong metal-chelating properties. This guide provides troubleshooting strategies, causality-driven explanations, and self-validating protocols to maximize your recovery and purity.

FAQ 1: Why is my product yield so low after a standard aqueous work-up?

The Causality: Pyridine-based primary amines possess two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic primary amine. If the aqueous phase is not sufficiently basic, one or both nitrogens remain protonated, trapping your target molecule in the aqueous layer as a water-soluble salt.

For example, the pKa of the conjugate acid of 4-aminopyridine is 9.17[1]. A standard saturated sodium bicarbonate wash (pH ~8) will leave a significant portion of 4-aminopyridine protonated. To achieve >99% deprotonation and force the molecule into its free-base form, the aqueous pH must be at least 2 units above the highest pKa. Furthermore, even in their free-base form, these molecules form strong hydrogen bonds with water, requiring specialized solvents and salting-out techniques to drive them into the organic phase.

Quantitative Data Summary:

Table 1: pKa Values and Target Aqueous pH for Extraction

Compound pKa (Conjugate Acid) Target Aqueous pH for Extraction
2-Aminopyridine 6.86[2] > 9.0
3-Aminopyridine 6.04[3] > 8.5

| 4-Aminopyridine | 9.17[1] | > 11.5 |

Table 2: Recommended Solvents for Liquid-Liquid Extraction (LLE) of Polar Amines

Solvent System Dielectric Constant (ε) Water Miscibility Relative Extraction Efficiency
Dichloromethane (DCM) 8.93 Low Moderate
Ethyl Acetate (EtOAc) 6.02 Moderate Low-Moderate
2-Methyltetrahydrofuran (2-MeTHF) 6.97 Low High
Chloroform / Isopropanol (3:1) ~11.0 Low Very High

| n-Butanol | 17.8 | Moderate | Very High (Requires high-vac evaporation) |

Protocol 1: Optimized Salting-Out Liquid-Liquid Extraction

This self-validating protocol uses ionic strength to disrupt the hydration shell around the amine.

  • pH Adjustment: Cool the crude aqueous reaction mixture to 0–5 °C. Slowly add 2M NaOH (or KOH) dropwise while stirring.

    • Validation Step: Spot the aqueous layer on broad-range pH paper to confirm the pH strictly exceeds the target listed in Table 1 (e.g., pH > 11.5 for 4-aminopyridines).

  • Salting Out: Add solid NaCl or K₂CO₃ to the aqueous phase until no more dissolves (saturation). This maximizes the ionic strength of the water, drastically lowering the solubility of the organic amine.

  • Extraction: Add a highly polar, water-immiscible solvent (e.g., 3:1 CHCl₃/IPA or 2-MeTHF) in a 1:1 volume ratio. Shake vigorously and allow phase separation.

  • Validation Step: Before discarding the aqueous layer, spot both the organic and aqueous layers on a TLC plate. Visualize under a 254 nm UV lamp. If the aqueous layer still shows product fluorescence, repeat the extraction with fresh solvent.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

FAQ 2: My amine forms severe emulsions during LLE and won't partition cleanly. What is the alternative?

The Causality: Amphiphilic pyridine amines can act as surfactants, lowering the interfacial tension between water and organic solvents, which leads to unbreakable emulsions. When LLE fails, Solid-Phase Extraction (SPE) using Strong Cation Exchange (SCX) resins (such as sulfonic acid-functionalized silica, Si-TsOH, or macroporous MP-TsOH) is the most reliable alternative[4].

The resin "catches" the amine by protonating it and forming a bound sulfonate salt. Non-basic impurities (unreacted electrophiles, neutral byproducts) are washed away, and the pure amine is subsequently "released" using a methanolic ammonia solution[5].

CatchAndRelease A 1. Crude Mixture (Pyridine-Amine + Impurities) B 2. Load onto SCX Resin (e.g., Si-TsOH) A->B C 3. Catch Phase (Amine Protonated & Bound) B->C Gravity/Vacuum Flow D 4. Wash Phase (Elute Non-Basic Impurities) C->D Add DCM/MeOH E 5. Release Phase (Elute with NH3/MeOH) D->E Impurities to Waste F 6. Pure Pyridine-Amine E->F Collect Filtrate

Catch-and-release solid-phase extraction workflow for amines.

Protocol 2: Catch-and-Release Methodology using SCX Resin

This protocol guarantees the isolation of basic amines from neutral/acidic crude mixtures.

  • Resin Conditioning: Pack a glass frit with Si-TsOH resin (approx. 1 g per 1 mmol of expected amine). Condition the column by passing 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM).

  • Loading: Dissolve the crude mixture in a minimum volume of DCM or DCM/MeOH and load it onto the resin. Allow it to pass through via gravity.

    • Validation Step: Collect the flow-through and analyze via TLC/LCMS. If your target amine is present, the resin capacity has been exceeded; you must reload the flow-through onto fresh resin.

  • Washing (Removing Impurities): Wash the column with 3 CV of DCM, followed by 3 CV of MeOH.

    • Validation Step: Evaporate a small aliquot of the final MeOH wash. It should leave no residue, confirming all non-basic impurities have been purged.

  • Releasing: Elute the target amine by passing 3 CV of 2M Ammonia in Methanol (NH₃/MeOH) through the column.

  • Isolation: Concentrate the collected release fractions under reduced pressure to yield the pure free-base pyridine-amine[4].

FAQ 3: How do I remove residual palladium or copper catalysts that are trapped by my pyridine-amine product?

The Causality: The spatial arrangement of the pyridine nitrogen and the primary amine (especially in 2-aminopyridines) creates an ideal bidentate ligand for transition metals. Standard aqueous washes will not break these stable metal-chelate complexes, leading to colored products (often dark brown or green) and failed elemental analyses. To break this chelation, you must introduce a competitive metal scavenger with a higher affinity for the metal than your product.

Protocol 3: Post-Reaction Metal Scavenging

This protocol uses functionalized silica to irreversibly bind transition metals.

  • Solubilization: Dissolve the contaminated pyridine-amine in a polar aprotic solvent (e.g., THF or DMF) where the metal complex is fully soluble.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaBond Thiol or QuadraPure TU) at a ratio of 5 equivalents of scavenger per 1 equivalent of theoretical metal catalyst used in the reaction.

  • Incubation: Stir the suspension vigorously at 40–50 °C for 4 to 12 hours. The elevated temperature provides the activation energy needed to break the amine-metal coordinate bonds, allowing the thiol groups to capture the metal.

  • Validation Step: Filter an aliquot of the mixture through a syringe filter. The filtrate should lose the characteristic dark color of the metal complex (e.g., Pd black or Cu blue/green), indicating successful scavenging. If color persists, add more scavenger and continue heating.

  • Filtration: Filter the entire mixture through a pad of Celite to remove the metal-loaded silica. Wash the pad with EtOAc or MeOH, and concentrate the filtrate to recover the metal-free amine.

References
  • MP-TsOH(65) Columns: INTRODUCTION , Biotage. 4

  • Utilizing bound reagents & scavengers with microwave heating , Biotage. 5

  • Aminopyridines - EPA Archive , Environmental Protection Agency. 2

  • 4-Aminopyridine | C5H6N2 | CID 1727 , PubChem. 1

  • 3-Aminopyridine 462-08-8 wiki , Guidechem. 3

Sources

Troubleshooting

Resolving hygroscopic issues with 1-(5-ethoxypyridin-2-yl)ethan-1-amine hydrochloride

Technical Support Center: Resolving Hygroscopicity in 1-(5-ethoxypyridin-2-yl)ethan-1-amine Hydrochloride Mechanistic Overview: The Root of the Problem As a Senior Application Scientist, I frequently troubleshoot stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Hygroscopicity in 1-(5-ethoxypyridin-2-yl)ethan-1-amine Hydrochloride

Mechanistic Overview: The Root of the Problem

As a Senior Application Scientist, I frequently troubleshoot stability and handling issues with primary amine hydrochloride salts. 1-(5-ethoxypyridin-2-yl)ethan-1-amine hydrochloride is an inherently polar molecule. While the hydrochloride (HCl) salt form is commonly selected during early development for its ease of synthesis, low toxicity, and excellent aqueous solubility[1], it presents severe physical stability challenges.

The high charge density of the chloride counterion makes it highly susceptible to hydrogen bonding with atmospheric moisture. When the ambient relative humidity (RH) exceeds the Critical Relative Humidity (CRH) of the salt, the crystal lattice acts as a moisture sink. The protonated amine and the ethoxypyridine ring create a microenvironment that strongly attracts water molecules, leading to rapid hydration, poor powder flow, and ultimately, deliquescence[2].

Diagnostic FAQs

Q: Why does my batch of 1-(5-ethoxypyridin-2-yl)ethan-1-amine HCl become a sticky paste on the benchtop? A: This is a classic presentation of deliquescence. The API absorbs moisture from the air until it dissolves in its own absorbed water. The chloride counterion facilitates this rapid hydration by lowering the energy barrier for water molecules to disrupt the crystal lattice[2].

Q: How can I accurately classify and quantify the moisture uptake of my specific polymorph? A: Standard Loss on Drying (LOD) is insufficient because it destroys hydrates and cannot distinguish between surface adsorption and lattice incorporation. You must use Dynamic Vapor Sorption (DVS). DVS provides exact equilibrium moisture content at specific RH steps, allowing you to map sorption/desorption isotherms, distinguish between physisorption and chemisorption, and identify hydrate formation[3][4].

Quantitative Data: Hygroscopicity Classification

To establish a standardized baseline, we evaluate the API against the European Pharmacopoeia (Ph. Eur.) criteria for hygroscopicity. This requires measuring the equilibrium weight gain at 25°C and 80% RH for 24 hours[4][5].

Ph. Eur. ClassificationWeight Gain (% w/w) at 25°C / 80% RHImpact on 1-(5-ethoxypyridin-2-yl)ethan-1-amine HCl
Non-hygroscopic < 0.12%Ideal state; requires advanced salt screening to achieve.
Slightly hygroscopic 0.2% – 1.99%Manageable with standard desiccators and tight packaging.
Moderately hygroscopic 2.0% – 14.99%Typical for HCl salts; requires strict environmental controls.
Very hygroscopic ≥ 15.0%High risk of deliquescence; requires immediate reformulation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Moisture Profiling via DVS Causality: We must establish a dry reference state before measuring uptake. If the sample is not completely dry initially, pre-absorbed moisture will skew the categorization and mask true hygroscopic behavior[4].

  • Sample Preparation: Load 10-20 mg of 1-(5-ethoxypyridin-2-yl)ethan-1-amine HCl into the DVS sample pan.

  • Drying Phase: Subject the sample to 0% RH at 25°C using dry nitrogen carrier gas until the mass change over time ( dm/dt ) is <0.002% per minute. This establishes the true anhydrous baseline.

  • Sorption Cycle: Increase RH in 10% increments from 0% to 90% RH. Hold at each step until equilibrium ( dm/dt < 0.002%/min) is reached.

  • Desorption Cycle: Decrease RH in 10% decrements back to 0% RH.

  • Validation: Analyze the hysteresis gap between the sorption and desorption curves. A large gap indicates bulk hydrate formation (water trapped in the lattice), whereas a narrow gap indicates reversible surface physisorption[3]. Confirm any polymorphic changes by running X-ray Powder Diffraction (XRPD) on the post-DVS sample[6].

Protocol B: Salt Screening for Hygroscopicity Mitigation Causality: If the HCl salt is deemed "Moderately" or "Very" hygroscopic, replacing the small, high-charge-density chloride ion with a larger, more lipophilic counterion (e.g., tosylate or mesylate) disrupts the water-binding lattice network. This increases the molecular weight and dilutes the polar surface area, significantly raising the CRH[7][8].

  • Free Base Conversion: Neutralize the 1-(5-ethoxypyridin-2-yl)ethan-1-amine HCl with a mild base (e.g., NaHCO3) and extract the free base into an organic solvent (e.g., ethyl acetate).

  • Counterion Selection: Prepare equimolar solutions of alternative acids (e.g., p-toluenesulfonic acid, methanesulfonic acid) in ethanol or acetone[9].

  • Crystallization: Slowly add the acid solution to the free base solution under continuous stirring at 50°C. Allow the mixture to cool to 5°C at a controlled rate of 0.5°C/min to promote high-quality, defect-free crystal growth.

  • Isolation & Drying: Filter the resulting crystals and dry under vacuum at 40°C for 12 hours.

  • Validation: Run the newly synthesized salts through Protocol A (DVS) to verify a reduction in moisture uptake and confirm crystallinity via XRPD[9].

Corrective Workflows & Visualizations

SaltScreening Start 1-(5-ethoxypyridin-2-yl)ethan-1-amine Free Base Acid Counterion Selection (Tosylate, Mesylate, Sulfate) Start->Acid Cryst Solvent Evaporation & Crystallization Acid->Cryst DVS DVS & XRPD Analysis (Moisture & Polymorphs) Cryst->DVS Decision Hygroscopicity < 0.2% w/w? DVS->Decision Success Lead Salt Candidate Decision->Success Yes Fail Solid Dispersion / Co-crystal Decision->Fail No

Caption: Workflow for screening alternative salts to mitigate API hygroscopicity.

Formulation & Handling Strategies

If pharmacokinetic requirements dictate that you must proceed with the hydrochloride salt, engineering and formulation controls are mandatory to preserve stability.

  • Environmental Handling: All weighing, milling, and transfer operations must occur inside a glovebox purged with inert argon gas to maintain an environment of RH < 5%.

  • Moisture-Barrier Formulation: Utilize specialized moisture-barrier film coatings for the final solid dosage form. Polymers such as polyvinyl alcohol-based systems (e.g., Opadry AMB) provide superior moisture protection and slower moisture uptake rates compared to standard hypromellose (HPMC) coatings[10].

EnvControl Storage Desiccator Storage (RH < 10%) Weighing Glovebox Handling (Argon Atmosphere) Storage->Weighing Formulation Moisture-Barrier Coating (e.g., Opadry AMB) Weighing->Formulation

Caption: Sequential environmental control and formulation strategy for hygroscopic APIs.

References

1.[3] Pharmaceutical Salts Optimization of Solubility or Even More? - American Pharmaceutical Review.3 2.[2] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - NIH.gov.2 3.[7] Screening and Formulating Drugs as Salts to Improve API Performance - PharmOutsourcing. 7 4.[8] API Salt Selection: A Classical but Evolving Approach in Modern Drug Development - GSC Online Press. 8 5.[9] Salt Screening - Improved Pharma. 9 6.[6] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. 6 7.[1] Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? - Pharma Info Nepal. 1 8.[4] Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach - Asia Pharmaceutics. 4 9.[5] Classification of Hygroscopicity - Pharma Growth Hub. 5 10.[10] The hygroscopicity of moisture barrier film coatings - NIH.gov.10

Sources

Optimization

Technical Support Center: Stability and Handling of 1-(5-ethoxypyridin-2-yl)ethan-1-amine Under Basic Conditions

Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized chiral amines requires precise environmental control.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with functionalized chiral amines requires precise environmental control. 1-(5-ethoxypyridin-2-yl)ethan-1-amine (CAS 1337170-67-8)[1] is a highly versatile building block, but its unique structural anatomy—combining an alpha-chiral center, a primary amine, a 2-pyridyl ring, and a 5-ethoxy ether—introduces specific vulnerabilities under basic conditions.

This guide is designed by our Senior Application Scientists to help you troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating protocols to ensure experimental integrity.

Structural Vulnerabilities & Stability Data

To understand how this compound behaves, we must look at the electronic interplay of its functional groups. The primary amine is generally stable to base-catalyzed hydrolysis, but the alpha-chiral center is highly susceptible to base-catalyzed racemization due to the electron-withdrawing nature of the adjacent 2-pyridyl ring[2]. Conversely, the 5-ethoxy group remains remarkably stable under these same conditions[3].

Quantitative Stability Profile

The table below summarizes the compound's stability across various common basic environments:

ConditionBase StrengthTempPrimary RiskDegradation / Racemization Rate
1M NaOH (aq) Strong (pH >13)25 °CRacemizationHigh (Complete loss of ee within hours)
K2CO3 in MeOH Moderate (pH ~11)60 °CRacemization / OxidationModerate to High
Et3N in DCM Weak/Non-nucleophilic25 °CPolyalkylationLow to Moderate (Forms quaternary salts over time)
NaHCO3 (aq) / MTBE Weak (pH ~8)0–5 °CNone (Stable)Minimal (<1% degradation over 24h)

Troubleshooting FAQs

Q1: I am observing a significant loss of enantiomeric excess (ee) when extracting the free base using 1M NaOH. Why is this happening?

Causality: You are observing base-catalyzed racemization. The nitrogen atom in the pyridine ring is highly electronegative. When a strong base abstracts the proton on the alpha-carbon (the chiral center), the resulting negative charge delocalizes directly onto the pyridine nitrogen, forming a highly stable, planar aza-enolate intermediate[2]. When this planar intermediate is re-protonated by water, the proton can add to either face, resulting in a racemic mixture. Solution: Never use strong aqueous bases (NaOH, KOH) for the extraction of 2-pyridyl alkylamines. Switch to a weak base (NaHCO3) and a biphasic system to immediately partition the free base away from the aqueous layer.

Q2: My LC-MS analysis of the free base shows a major impurity with a +40 Da mass shift. What is this?

Causality: A +40 Da mass shift is the classic signature of acetone Schiff base (imine) formation [3]. When the primary amine is free-based, it becomes a strong nucleophile. If your glassware was washed with acetone and not thoroughly dried, the amine attacks the trace acetone. Self-Validating Math: Amine + Acetone (MW 58)


 Imine + Water (MW 18). The net mass shift is exactly 

Da. Solution: Strictly eliminate acetone or methyl ethyl ketone (MEK) from your workflow. Dry all glassware in an oven and use only non-ketonic solvents (e.g., MTBE, EtOAc) during basic workups.
Q3: Is the 5-ethoxy group at risk of nucleophilic aromatic substitution (SNAr) or ether cleavage in aqueous base?

Causality: No. SNAr typically requires a good leaving group at the 2- or 4-position of the pyridine ring, where the negative charge of the Meisenheimer complex can be stabilized by the pyridine nitrogen. The ethoxy group is at the 5-position (meta to the nitrogen), which lacks this resonance stabilization. Furthermore, aliphatic ethers require harsh acidic conditions (e.g., BBr3) for cleavage. The 5-ethoxy group is completely stable in aqueous base[3].

Q4: Why do you recommend MTBE over Dichloromethane (DCM) for the basic extraction?

Causality: DCM is an alkylating agent. Under basic conditions, the deprotonated primary amine can undergo nucleophilic substitution with DCM, leading to the formation of aminals or polymeric quaternary ammonium salts. MTBE (Methyl tert-butyl ether) is chemically inert to amines and provides excellent partitioning for the free base.

Mechanistic Pathways

Understanding the exact flow of electrons and procedural logic is critical for preventing compound loss.

Pathway 1: The Racemization Mechanism

The diagram below illustrates the reversible deprotonation event that compromises the chiral integrity of the molecule under strong basic conditions.

Racemization A (S)-1-(5-ethoxypyridin-2-yl) ethan-1-amine C Aza-enolate / Carbanion Intermediate (Achiral) A->C Deprotonation of alpha-proton B Base (OH- / RO-) B->C Catalyzes abstraction C->A Re-protonation (Same face) D (R)-1-(5-ethoxypyridin-2-yl) ethan-1-amine C->D Re-protonation (Opposite face)

Base-catalyzed racemization pathway of 1-(5-ethoxypyridin-2-yl)ethan-1-amine via an aza-enolate.

Standard Operating Procedure (SOP): Enantiomerically Safe Free-Basing

To safely convert the HCl salt of 1-(5-ethoxypyridin-2-yl)ethan-1-amine to its free base without inducing racemization or degradation, follow this validated protocol[4].

Materials Required:

  • Methyl tert-butyl ether (MTBE)

  • Saturated aqueous Sodium Bicarbonate (

    
    )
    
  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Biphasic Suspension: Suspend the amine salt in a 1:1 mixture of MTBE and deionized water (approx. 10 mL total volume per gram of substrate). Causality: The biphasic system ensures that the moment the free base is generated, it partitions into the organic layer, minimizing its contact time with the aqueous base.

  • Thermal Control: Transfer the flask to an ice bath and allow the mixture to cool to 0–5 °C. Causality: Lowering the temperature exponentially decreases the kinetics of alpha-proton abstraction, safeguarding the chiral center.

  • Controlled Basification: While stirring vigorously, add the saturated aqueous

    
     dropwise until the aqueous layer reaches a pH of 8.0–8.5. Causality: 
    
    
    
    provides just enough basicity to overcome the pKa of the amine salt (~9.0) without providing the excess hydroxide ions that drive aza-enolate formation.
  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the upper organic (MTBE) layer. Extract the remaining aqueous layer once more with an equal volume of MTBE to ensure quantitative recovery.

  • Drying and Concentration: Dry the combined organic layers over anhydrous

    
    . Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. Critical:  Keep the water bath strictly below 30 °C to prevent thermal degradation of the concentrated free base.
    
Workflow Visualization

FreeBasing S1 1. Suspend Amine Salt in MTBE / H2O S2 2. Chill to 0-5 °C (Kinetic Control) S1->S2 S3 3. Add aq. NaHCO3 (Target pH 8.0-8.5) S2->S3 S4 4. Isolate Organic Layer (Rapid Partitioning) S3->S4 S5 5. Dry (Na2SO4) & Concentrate (< 30 °C) S4->S5

Optimized biphasic free-basing workflow to prevent racemization and degradation.

References

  • 1-(5-Ethoxypyridin-2-yl)ethan-1-amine | 1337170-67-8, Molaid,
  • 1-(Pyridin-2-yl)
  • Atropisomerism in Medicinal Chemistry: Challenges and Opportunities, ResearchG
  • A Chemoenzymatic Approach to Enantiomerically Pure Amines Using Dynamic Kinetic Resolution, ResearchG

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Interpretation of 1-(5-ethoxypyridin-2-yl)ethan-1-amine

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. This guide provides an in-depth, expert analysis of the ¹H NMR spectrum of 1-(5-eth...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. This guide provides an in-depth, expert analysis of the ¹H NMR spectrum of 1-(5-ethoxypyridin-2-yl)ethan-1-amine, a substituted pyridine derivative of interest in pharmaceutical and materials science research. By dissecting its predicted spectral features and comparing them with structurally related analogs, this document serves as a practical reference for researchers, scientists, and drug development professionals. We will explore the causal relationships between molecular structure and spectral output, present a standardized protocol for data acquisition, and offer a logical workflow for spectral interpretation, grounded in authoritative principles.

Foundational Principles: Decoding the ¹H NMR Spectrum

A ¹H NMR spectrum yields four critical pieces of information that, when combined, allow for the unambiguous determination of a molecule's structure.[1]

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons near electronegative atoms (like oxygen or nitrogen) or within aromatic systems are "deshielded" and appear at higher ppm values (downfield).[2] Protons on saturated alkyl chains are "shielded" and appear at lower ppm values (upfield).

  • Integration: The area under each signal is directly proportional to the number of protons generating that signal. This provides a ratio of the different types of protons in the molecule.[3]

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent protons on adjacent carbons splits a signal into multiple peaks. The 'n+1' rule is a reliable guide, where 'n' is the number of adjacent protons, resulting in a signal split into 'n+1' peaks (e.g., singlet, doublet, triplet).[1][3]

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and dihedral angle between coupled protons.

Predicted ¹H NMR Spectrum of 1-(5-ethoxypyridin-2-yl)ethan-1-amine

Figure 1. Molecular structure and proton labeling for 1-(5-ethoxypyridin-2-yl)ethan-1-amine.

Aromatic Region (Pyridine Ring)

The protons on the pyridine ring are significantly influenced by the electron-withdrawing nitrogen atom and the electron-donating ethoxy and aminoethyl substituents.[4][5]

  • H-6: This proton is ortho to the ring nitrogen, which strongly deshields it. However, it is also ortho to the electron-donating ethoxy group, which provides a shielding effect. The net result is a signal in the downfield region, predicted at δ 8.1-8.3 ppm . It will appear as a doublet, coupling only to the distant H-4 proton (meta coupling, J ≈ 2-3 Hz).

  • H-4: This proton is positioned ortho to the strongly electron-donating ethoxy group, causing a significant upfield shift compared to unsubstituted pyridine. It is also meta to the aminoethyl group. Its signal is predicted at δ 7.2-7.4 ppm . It will appear as a doublet of doublets, coupling to both H-3 (ortho coupling, J ≈ 8-9 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz).

  • H-3: This proton is ortho to the aminoethyl group and meta to the ethoxy group, both of which are electron-donating. This will result in the most shielded aromatic proton, predicted at δ 7.0-7.2 ppm . It will appear as a doublet due to coupling with H-4 (ortho coupling, J ≈ 8-9 Hz).

Aliphatic Region (Side Chains)
  • Ethoxy Group (-OCH₂CH₃):

    • Methylene (a, -OCH₂-): These protons are attached to a carbon bonded to an oxygen atom, placing their signal around δ 4.0-4.2 ppm . Due to coupling with the three adjacent methyl protons (n=3), the signal will be a quartet (n+1=4).[6][7]

    • Methyl (b, -CH₃): These protons are part of a standard ethyl group, appearing in the upfield region at approximately δ 1.3-1.5 ppm . They are coupled to the two methylene protons (n=2), resulting in a triplet (n+1=3).[6][7]

  • Aminoethyl Group (-CH(NH₂)CH₃):

    • Methine (d, -CH-): This proton is deshielded by its proximity to both the aromatic ring and the nitrogen atom of the amine. Its signal is predicted at δ 4.2-4.4 ppm . It is coupled to the three adjacent methyl protons (n=3), appearing as a quartet (n+1=4).

    • Methyl (e, -CH₃): This methyl group is adjacent to a stereocenter and is coupled to the single methine proton (n=1). It will appear as a doublet (n+1=2) at approximately δ 1.4-1.6 ppm .

    • Amine (f, -NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet between δ 1.5-4.0 ppm .[6] This signal will disappear upon shaking the sample with D₂O due to proton exchange, a key confirmatory test.

Summary of Predicted Spectral Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-68.1 - 8.3Doublet (d)1HJmeta ≈ 2-3
H-47.2 - 7.4Doublet of Doublets (dd)1HJortho ≈ 8-9, Jmeta ≈ 2-3
H-37.0 - 7.2Doublet (d)1HJortho ≈ 8-9
Methine (d)4.2 - 4.4Quartet (q)1HJ ≈ 7
Methylene (a)4.0 - 4.2Quartet (q)2HJ ≈ 7
Amine (f)1.5 - 4.0Broad Singlet (br s)2HN/A
Methyl (e)1.4 - 1.6Doublet (d)3HJ ≈ 7
Methyl (b)1.3 - 1.5Triplet (t)3HJ ≈ 7

Comparative Spectral Analysis

To understand the influence of each functional group, we compare the predicted spectrum of our target molecule with several alternatives.

CompoundKey ProtonsTypical Chemical Shift (δ, ppm)Rationale for Difference
1-(5-ethoxypyridin-2-yl)ethan-1-amine (Target) Aromatic H's7.0 - 8.3The specific substitution pattern dictates the shifts as described above.
1-(5-methoxypyridin-2-yl)ethan-1-amine [8]Methoxy (-OCH₃)~3.9 ppm (Singlet, 3H)A methoxy group shows a 3H singlet instead of the quartet and triplet of an ethoxy group. The effect on the pyridine ring protons would be nearly identical.
2-Ethyl-5-ethoxypyridine Pyridine H-6~8.3 ppmThe replacement of the -CH(NH₂)CH₃ group with a simple ethyl group (-CH₂CH₃) removes the chiral center and the amine. The benzylic -CH₂- protons would appear further upfield (~2.8 ppm) than the methine proton of our target.
Ethylamine [9]-CH₂-~2.7 ppm (Quartet)This simple amine shows the baseline shifts for the ethyl and amine protons without the strong deshielding effect of the pyridine ring, resulting in significantly more upfield signals.
1-(5-nitropyridin-2-yl)ethan-1-amine Aromatic H'sH-6: ~9.2 ppm, H-4: ~8.5 ppmReplacing the electron-donating ethoxy group with a powerful electron-withdrawing nitro group would dramatically deshield all ring protons, shifting them significantly downfield.[10]

This comparison highlights how sensitive ¹H NMR is to subtle electronic changes, allowing for confident identification of substituents based on their influence on the chemical shifts of neighboring protons.

Standardized Protocol for ¹H NMR Data Acquisition

Achieving a high-quality, interpretable spectrum requires a meticulous experimental approach.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample, 1-(5-ethoxypyridin-2-yl)ethan-1-amine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[2] Most commercial deuterated solvents already contain TMS.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.

  • Data Acquisition:

    • Locking: The instrument locks onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting the shim coils. This process is critical for achieving sharp, well-resolved peaks.

    • Tuning and Matching: The NMR probe is tuned to the ¹H frequency and the impedance is matched to the spectrometer's electronics to maximize signal-to-noise.

    • Pulse Sequence: A standard 1D proton pulse sequence (e.g., 'zg30') is selected. Key parameters include the number of scans (typically 8 to 16 for a sample of this concentration), acquisition time (~2-4 seconds), and relaxation delay (1-5 seconds).

    • Acquisition: The experiment is run, and the resulting Free Induction Decay (FID) is saved.

  • Data Processing:

    • Fourier Transform: The FID (time-domain data) is converted into the spectrum (frequency-domain data).

    • Phasing: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Baseline Correction: The baseline is corrected to be flat and at zero intensity.

    • Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.

    • Integration: The integral is calculated for all signals to determine the relative proton ratios.

A Logical Workflow for Spectral Interpretation

Interpreting a spectrum should follow a systematic process to avoid errors and build a confident structural assignment.

G cluster_0 Data Acquisition & Processing cluster_1 Initial Analysis cluster_2 Detailed Interpretation cluster_3 Structure Assembly A 1. Acquire Spectrum & Process (FT, Phase, Baseline, Reference) B 2. Count Signals (Number of unique proton environments) A->B C 3. Integrate Signals (Determine proton ratios) B->C D 4. Analyze Chemical Shift Regions (Aromatic, Aliphatic, Heteroatom-adjacent) C->D E 5. Analyze Multiplicity (Apply n+1 rule to find adjacent protons) D->E F 6. Measure Coupling Constants (J) (Confirm connectivity between coupled signals) E->F G 7. Assemble Fragments (e.g., identify an ethoxy group, an aminoethyl group) F->G H 8. Propose Full Structure (Connect fragments based on all data) G->H I 9. Verify Structure (Does the proposed structure match all spectral data?) H->I

Figure 2. A systematic workflow for ¹H NMR spectral interpretation.

Using this workflow for our target molecule:

  • Acquire/Process: Obtain a clean, referenced spectrum.

  • Count Signals: We would expect to see 8 distinct signals.

  • Integrate: The integration ratios should correspond to 1:1:1:1:2:2:3:3.

  • Chemical Shifts: Identify three signals in the aromatic region (7.0-8.5 ppm) and five in the aliphatic region (1.0-4.5 ppm).

  • Multiplicity: Identify the key patterns: two quartets, one triplet, two doublets, one doublet of doublets, and a broad singlet.

  • Coupling Constants: The J-value (~7 Hz) for the two quartets and their corresponding triplet/doublet would confirm the ethoxy and aminoethyl fragments. The J-values in the aromatic region would confirm the ortho and meta relationships.

  • Assemble Fragments: The data clearly points to a disubstituted pyridine ring, an ethoxy group, and a 1-aminoethyl group.

  • Propose Structure: Connect these fragments as 1-(5-ethoxypyridin-2-yl)ethan-1-amine.

  • Verify: This proposed structure is fully consistent with all predicted data points.

Conclusion

The ¹H NMR spectrum of 1-(5-ethoxypyridin-2-yl)ethan-1-amine presents a rich collection of signals whose chemical shifts, integrations, and multiplicities are directly and predictably governed by its molecular architecture. By understanding the electronic effects of the pyridine nitrogen and the various substituents, a complete and confident assignment of each proton is achievable. This guide demonstrates that a combination of foundational NMR principles, comparative analysis with known structures, and a systematic interpretation workflow provides a powerful and self-validating system for structural elucidation in chemical research and development.

References

  • The Royal Society of Chemistry.
  • Taylor & Francis Online. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters.
  • Knowledge UChicago.
  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • University of Calgary. ¹H NMR chemical shifts.
  • Supporting Inform
  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values.
  • ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.
  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
  • National Center for Biotechnology Information. (2025).
  • ScienceDirect. ¹H chemical shifts in NMR. Part 18.
  • KPU Pressbooks. 6.
  • ResearchGate. ¹H NMR spectra of a sample containing 0.05 M pyridine.
  • ResearchGate. ¹³C and ¹H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine.
  • BenchChem.
  • YouTube. (2015). Functional Group Chemical Shifts in NMR Spectroscopy for Organic Chemistry.
  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – ¹H NMR Chemical Shifts.
  • MDPI. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers.
  • Advanced ChemBlocks. (2026). (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine.
  • ResearchGate. (2025). Assignment of ¹H NMR spectrum and investigation of oxidative degradation of poly(ethylenimine) using ¹H and ¹³C 1-D and 2-D NMR.
  • Doc Brown's Chemistry. ¹H proton nmr spectrum of ethylamine C₂H₇N CH₃CH₂NH₂ low/high resolution analysis.

Sources

Comparative

Comparing bioactivity of 5-ethoxy vs 5-methoxy pyridine amines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: 5-Ethoxy vs. 5-Methoxy Pyridine Amines in Drug Design

Executive Summary

In medicinal chemistry, the transition from a 5-methoxy (-OCH₃) to a 5-ethoxy (-OC₂H₅) group on a pyridine amine scaffold is a classic, yet highly consequential, structural maneuver. While seemingly a minor aliphatic extension, the addition of a single methylene (-CH₂-) unit fundamentally alters the molecule's physicochemical properties, target engagement profile, and metabolic fate. This guide provides a rigorous, data-driven comparison of these two alkoxy substituents, equipping drug development professionals with the mechanistic rationale and validated experimental protocols necessary to optimize lead compounds.

Physicochemical Rationale: The Alkoxy Chain Length Effect

The substitution of a methoxy group with an ethoxy group on a heterocyclic core directly impacts the molecule's lipophilicity, spatial volume, and electronic distribution.

  • Lipophilicity (LogP): The ethoxy group is inherently more lipophilic due to its extended alkyl chain. This increased lipophilicity generally enhances membrane permeability but can concurrently compromise aqueous solubility, forcing a trade-off in formulation[1].

  • Metabolic Stability: Methoxy groups on aromatic rings are highly susceptible to CYP450-mediated O-demethylation. Replacing the methoxy with an ethoxy group can sometimes mitigate this specific liability due to the steric hindrance of the ethyl group, although the ethoxy group introduces a new potential site for O-dealkylation[1].

Structural Biology & Target Engagement: Steric Bulk vs. Hydrophobic Packing

The choice between 5-methoxy and 5-ethoxy is heavily dictated by the three-dimensional architecture of the target protein's binding site.

  • The Methoxy Advantage (Optimal Fit): In many kinase, bromodomain, and GPCR targets, the methoxy group acts as a critical, size-restricted pharmacophore. For example, in the development of Brd4 bromodomain inhibitors, replacing a methoxy group with an ethoxy group resulted in a near-total loss of inhibitory activity due to severe steric constraints within the acetyl-lysine binding site[2]. Similarly, in 5-HT₂A receptor agonists, the modification or deletion of the methoxy group leads to a drastic (>500-fold) drop in potency, as the smaller -OCH₃ precisely fits into a restrictive hydrophobic pocket[3].

  • The Ethoxy Advantage (Hydrophobic Extension): Conversely, if the binding pocket possesses an extended hydrophobic channel or is solvent-exposed, the ethoxy group can engage in additional van der Waals interactions without causing steric clashes, potentially increasing binding affinity and target residence time.

G cluster_methoxy 5-Methoxy Substitution cluster_ethoxy 5-Ethoxy Substitution M_Ligand 5-OMe Pyridine M_Pocket Target Pocket (Optimal Fit) M_Ligand->M_Pocket Hydrogen Bonding & Van der Waals M_Result High Affinity (Low IC50) M_Pocket->M_Result E_Ligand 5-OEt Pyridine E_Pocket Target Pocket (Steric Clash) E_Ligand->E_Pocket Steric Hindrance (+CH2 bulk) E_Result Reduced Affinity (High IC50) E_Pocket->E_Result

Fig 1: Mechanistic impact of steric bulk on target engagement for 5-methoxy vs 5-ethoxy substitutions.

Comparative Data Summary

The following table synthesizes representative experimental data comparing methoxy and ethoxy substitutions across different pharmacological targets, illustrating the profound impact of a single methylene group.

Property / Target5-Methoxy Pyridine Amine5-Ethoxy Pyridine AmineMechanistic Rationale
Predicted LogP BaselineIncreased (+0.3 to +0.5)Additional -CH₂- increases the hydrophobic surface area[1].
Brd4 Inhibition (IC₅₀) 0.86 µM>9.0 µM (Weak)Ethoxy bulk causes a steric clash in the restrictive Brd4 pocket[2].
5-HT₂A Agonism High PotencySignificantly ReducedMethoxy is essential for precise receptor cavity packing[3].
Metabolic Liability High (O-demethylation)Moderate (O-dealkylation)Steric hindrance from the ethyl group alters CYP450 active site access[1].

Self-Validating Experimental Protocols

To objectively compare the bioactivity of 5-methoxy vs. 5-ethoxy pyridine amines, researchers must employ self-validating assay systems. The following protocols embed internal controls to ensure causality and data integrity.

Workflow cluster_assays Self-Validating Assay Cascade Synth Parallel Synthesis (5-OMe vs 5-OEt Amines) Binding Receptor Binding (Specific vs Non-Specific) Synth->Binding Microsome Microsomal Stability (+/- NADPH Control) Synth->Microsome Permeability Caco-2 Permeability (Lucifer Yellow Control) Synth->Permeability Data SAR Data Synthesis & Lead Optimization Binding->Data Microsome->Data Permeability->Data

Fig 2: Self-validating experimental workflow for comparing alkoxy pyridine amine bioactivity.

Protocol A: Radioligand Binding Assay (Target Affinity)

Causality: This assay determines if the -CH₂- extension disrupts or enhances target binding. The inclusion of a non-specific binding (NSB) control ensures that the measured signal is exclusively due to the ligand interacting with the target receptor, validating the assay's specificity.

  • Preparation: Express the target receptor (e.g., 5-HT₂A) in HEK293 cells and isolate cell membranes via ultracentrifugation.

  • Incubation: Incubate 10 µg of membrane protein with a constant concentration of a radiolabeled probe (e.g.,[³H]-ketanserin) and varying concentrations (1 pM to 10 µM) of the 5-methoxy or 5-ethoxy test compound in assay buffer.

  • Self-Validation (NSB Control): In parallel wells, add a vast excess (10 µM) of an unlabeled, high-affinity reference standard. Any remaining radioactive signal in these wells represents non-specific binding to the plastic or membrane lipids, which must be subtracted from the total binding to calculate specific binding.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters. Wash with ice-cold buffer to remove unbound ligand, and quantify radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the IC₅₀ and convert to Kᵢ values using the Cheng-Prusoff equation to directly compare the affinities of the methoxy and ethoxy analogs.

Protocol B: In Vitro Liver Microsomal Stability (Pharmacokinetics)

Causality: This protocol assesses the susceptibility of the alkoxy groups to CYP450-mediated cleavage. The minus-NADPH control is critical; it proves that any observed degradation is enzymatically driven rather than a result of chemical instability in the buffer.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein), 1 µM of the test compound (5-methoxy or 5-ethoxy derivative), and phosphate buffer (pH 7.4).

  • Self-Validation (Enzyme Dependency): Prepare two sets of reactions. To Set 1, add 1 mM NADPH to initiate CYP450 activity. To Set 2 (Control), add an equivalent volume of buffer instead of NADPH.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding three volumes of ice-cold acetonitrile containing a known internal standard.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Analysis: Calculate the intrinsic clearance (CL_int) and half-life (T₁/₂). If the minus-NADPH control shows degradation, the compound is chemically unstable, invalidating the metabolic clearance calculation and requiring structural redesign.

References

  • BenchChem. Ethoxy vs. Methoxy Substitutions on the Isonicotinamide Scaffold: A Comparative Analysis for Drug Discovery.1

  • MDPI. Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research.2

  • National Institutes of Health (PMC). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT₂A Receptor Agonists.3

Sources

Validation

A Comparative Guide to the Predicted Mass Spectrometry Fragmentation of 1-(5-ethoxypyridin-2-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed, predictive analysis of the mass spectral fragmentation patterns of 1-(5-ethoxypyridin-2-yl)ethan-1-amine. In the ab...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed, predictive analysis of the mass spectral fragmentation patterns of 1-(5-ethoxypyridin-2-yl)ethan-1-amine. In the absence of publicly available experimental data for this specific molecule, this document leverages fundamental principles of mass spectrometry and established fragmentation mechanisms of related chemical moieties to construct a reliable theoretical framework. We present a comparative analysis with the predicted fragmentation of a simpler analog, 1-(pyridin-2-yl)ethan-1-amine, to elucidate the influence of the 5-ethoxy substituent on the fragmentation pathways. This guide is intended to serve as a valuable resource for researchers in the structural elucidation and characterization of novel pyridine derivatives.

Introduction: The Need for Predictive Fragmentation Analysis

1-(5-ethoxypyridin-2-yl)ethan-1-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Mass spectrometry (MS) is an indispensable tool for the structural characterization of such novel compounds. Tandem mass spectrometry (MS/MS), particularly with collision-induced dissociation (CID), provides a reproducible "fingerprint" of a molecule by inducing fragmentation at its most labile bonds.[1] Understanding these fragmentation patterns is crucial for confirming molecular identity, identifying metabolites, and elucidating the structures of unknown related substances.

While experimental data is the gold standard, it is not always available for novel or proprietary compounds. In such cases, a predictive approach based on well-established fragmentation rules for the constituent functional groups offers a robust starting point for analysis. This guide will deconstruct the target molecule to predict its behavior under typical electrospray ionization (ESI) and CID conditions.

Foundational Principles of Fragmentation

The fragmentation of a protonated molecule ([M+H]⁺) in a mass spectrometer is not a random process. It is governed by the relative stabilities of the resulting fragment ions and neutral losses. Key fragmentation reactions are often initiated at the site of protonation.[2] For 1-(5-ethoxypyridin-2-yl)ethan-1-amine, the most likely sites of protonation in the gas phase are the two nitrogen atoms: the primary amine and the pyridine ring nitrogen. The fragmentation pathways will be dictated by which of these sites is protonated.

The primary fragmentation mechanisms we anticipate for this molecule are:

  • Alpha-Cleavage (α-cleavage): This is a characteristic fragmentation of amines and ethers. It involves the cleavage of a bond adjacent to the heteroatom (in this case, nitrogen or oxygen), leading to the formation of a resonance-stabilized cation.[3][4] For primary amines, the most common α-cleavage results in the loss of an alkyl radical.

  • Cleavage of the Pyridine Ring System: Substituted pyridines can undergo ring opening or loss of the substituent. The nature of the substituent significantly influences the fragmentation pathway.[5]

  • Neutral Losses: The loss of small, stable neutral molecules like ammonia (NH₃), ethylene (C₂H₄), or water (H₂O) is a common fragmentation route.

Predicted Fragmentation of 1-(pyridin-2-yl)ethan-1-amine: A Baseline Comparison

To understand the influence of the 5-ethoxy group, we will first predict the fragmentation of a simpler, unsubstituted analog: 1-(pyridin-2-yl)ethan-1-amine. The molecular weight of this analog is 122.17 g/mol .

The primary fragmentation pathway for this molecule is expected to be the α-cleavage of the C-C bond between the ethylamine side chain and the pyridine ring. This would result in the loss of a methyl radical (•CH₃) to form a highly stable, resonance-stabilized immonium ion.

Predicted Fragmentation Data for 1-(pyridin-2-yl)ethan-1-amine ([M+H]⁺ = m/z 123.1)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossProposed Fragment StructureFragmentation Pathway
123.1106.1•CH₃[C₇H₈N₂]⁺α-Cleavage
123.178.1C₂H₅N[C₅H₄N]⁺Benzylic Cleavage

Diagram: Predicted Fragmentation of 1-(pyridin-2-yl)ethan-1-amine

G cluster_main Predicted Fragmentation of 1-(pyridin-2-yl)ethan-1-amine precursor [M+H]⁺ m/z 123.1 frag1 [M-CH₃]⁺ m/z 106.1 precursor->frag1 - •CH₃ (α-Cleavage) frag2 [C₅H₄N]⁺ m/z 78.1 precursor->frag2 - C₂H₅N (Benzylic Cleavage)

Caption: Predicted major fragmentation pathways for protonated 1-(pyridin-2-yl)ethan-1-amine.

Predicted Fragmentation of 1-(5-ethoxypyridin-2-yl)ethan-1-amine

Now, let's apply these principles to our target molecule, 1-(5-ethoxypyridin-2-yl)ethan-1-amine. Its molecular weight is 166.22 g/mol . The presence of the electron-donating ethoxy group is expected to influence the fragmentation by stabilizing certain fragment ions and potentially opening up new fragmentation channels.

The primary α-cleavage is still expected to be the dominant pathway, leading to a fragment ion with an m/z of 151.1. Additionally, we predict fragmentation pathways involving the ethoxy group, such as the loss of ethylene (C₂H₄) to form a hydroxypyridine derivative, followed by further fragmentation.

Predicted Fragmentation Data for 1-(5-ethoxypyridin-2-yl)ethan-1-amine ([M+H]⁺ = m/z 167.1)

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossProposed Fragment StructureFragmentation Pathway
167.1152.1•CH₃[C₈H₁₂N₂O]⁺α-Cleavage
167.1139.1C₂H₄[C₇H₁₁N₂O]⁺Loss of ethylene from ethoxy group
139.1122.1•CH₃[C₆H₈N₂O]⁺α-Cleavage following ethylene loss
167.1122.1C₂H₅N[C₅H₄N-O-C₂H₅]⁺Benzylic Cleavage

Diagram: Predicted Fragmentation of 1-(5-ethoxypyridin-2-yl)ethan-1-amine

G cluster_main Predicted Fragmentation of 1-(5-ethoxypyridin-2-yl)ethan-1-amine precursor [M+H]⁺ m/z 167.1 frag1 [M-CH₃]⁺ m/z 152.1 precursor->frag1 - •CH₃ (α-Cleavage) frag2 [M-C₂H₄]⁺ m/z 139.1 precursor->frag2 - C₂H₄ frag4 [M-C₂H₅N]⁺ m/z 122.1 precursor->frag4 - C₂H₅N (Benzylic Cleavage) frag3 [M-C₂H₄-CH₃]⁺ m/z 122.1 frag2->frag3 - •CH₃

Caption: Predicted major fragmentation pathways for protonated 1-(5-ethoxypyridin-2-yl)ethan-1-amine.

Comparative Analysis

The addition of the 5-ethoxy group introduces two key differences in the predicted fragmentation pattern compared to the unsubstituted analog:

  • Shift in Mass: All fragment ions retaining the pyridine ring will be shifted by +44 Da, corresponding to the mass of the ethoxy group (-O-C₂H₅).

  • New Fragmentation Pathways: The ethoxy group itself becomes a site for fragmentation, primarily through the loss of a neutral ethylene molecule (28 Da). This creates an additional fragmentation pathway that is not available in the unsubstituted analog.

This comparative analysis demonstrates how high-resolution mass spectrometry can be used to distinguish between structurally similar compounds based on their unique fragmentation patterns.

Experimental Protocol for Tandem Mass Spectrometry Analysis

The following is a generalized protocol for acquiring MS/MS data for compounds like 1-(5-ethoxypyridin-2-yl)ethan-1-amine. This protocol should be adapted based on the specific instrumentation available.

Diagram: General LC-MS/MS Workflow

G sample Sample Preparation (Dilution in appropriate solvent) lc Liquid Chromatography (Reversed-phase C18 column) sample->lc esi Electrospray Ionization (ESI) (Positive Ion Mode) lc->esi ms1 MS1 Scan (Full Scan to find [M+H]⁺) esi->ms1 cid Collision-Induced Dissociation (CID) (Isolate [M+H]⁺ and fragment) ms1->cid ms2 MS2 Scan (Analyze fragment ions) cid->ms2 data Data Analysis ms2->data

Caption: A typical workflow for LC-MS/MS analysis.

A. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.

  • Perform serial dilutions to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

B. Liquid Chromatography (LC)

  • LC System: An Agilent 1200 series or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation and peak shape.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

C. Mass Spectrometry (MS)

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS1 Scan: Scan a mass range that includes the expected [M+H]⁺ ion (e.g., m/z 50-300).

  • MS/MS Experiment:

    • Set up a precursor ion scan to isolate the [M+H]⁺ ion (m/z 167.1).

    • Apply collision energy (a typical starting point is 10-30 eV, which should be optimized) to induce fragmentation.[1]

    • Scan the product ions in the second mass analyzer.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the mass spectral fragmentation of 1-(5-ethoxypyridin-2-yl)ethan-1-amine. By leveraging established fragmentation principles and a comparative approach with a simpler analog, we have proposed the most likely fragmentation pathways and resulting product ions. The dominant fragmentation is predicted to be an α-cleavage of the ethylamine side chain, with additional characteristic fragments arising from the ethoxy substituent. The provided experimental protocol offers a starting point for researchers to acquire empirical data and validate these predictions. This work serves as a foundational guide for the structural characterization of this and related novel pyridine derivatives.

References

  • ResearchGate. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of ethylamine. Available at: [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Available at: [Link]

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(16), 2973-2976. Available at: [Link]

  • Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Available at: [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

Sources

Comparative

Crystallographic Data and Conformation of 1-(5-Ethoxypyridin-2-yl)ethan-1-amine: A Comparative Guide for Drug Design

Executive Summary In modern drug discovery, the transition from hit to lead often relies on the strategic rigidification of flexible scaffolds. 1-(5-ethoxypyridin-2-yl)ethan-1-amine (CAS 1337170-67-8) is a privileged, ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from hit to lead often relies on the strategic rigidification of flexible scaffolds. 1-(5-ethoxypyridin-2-yl)ethan-1-amine (CAS 1337170-67-8) is a privileged, chiral building block frequently utilized in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders.

Unlike simple benzylic amines, this scaffold incorporates three critical design elements: a pyridine ring for directed hydrogen bonding, a 5-ethoxy substituent to modulate electronics and lipophilicity, and an


-methyl group that induces severe conformational restriction. This guide objectively compares the structural and crystallographic performance of 1-(5-ethoxypyridin-2-yl)ethan-1-amine against its unsubstituted and non-methylated alternatives, providing actionable experimental workflows for structural validation.

Structural & Conformational Profiling

To understand the utility of 1-(5-ethoxypyridin-2-yl)ethan-1-amine, we must analyze the causality behind its structural features:

The -Methyl Effect (Conformational Restriction)

The introduction of the chiral


-methyl group fundamentally alters the energy landscape of the 

bond. In non-methylated analogues (e.g., pyridin-2-ylmethanamine), the primary amine freely rotates, leading to a high entropic penalty upon binding to a target protein. The

-methyl group restricts this rotation, pre-organizing the amine vector and paying the entropic cost of binding upfront[1]. Crystallographic studies of similar 1-(pyridin-2-yl)ethanamine derivatives demonstrate that the dihedral angle between the pyridine ring and the amine nitrogen is tightly constrained, typically favoring an anti conformation in the neutral free-base to minimize dipole-dipole repulsion between the nitrogen lone pairs[2].
The 5-Ethoxy Substitution

The 5-ethoxy group serves a dual purpose. First, through resonance electron donation, it subtly increases the electron density on the pyridine nitrogen, enhancing its strength as a hydrogen-bond acceptor compared to unsubstituted pyridine. Second, the ethoxy tail provides a flexible, lipophilic vector that can occupy hydrophobic sub-pockets (e.g., the solvent-exposed channel in kinase hinge-binding motifs), significantly improving the overall binding affinity and residence time.

ConformationalLogic Base Pyridine-Amine Scaffold Mod1 Add α-Methyl Group (Chiral Center) Base->Mod1 Mod2 Add 5-Ethoxy Group Base->Mod2 Result1 Restricts C-C Bond Rotation (Lower Entropic Penalty) Mod1->Result1 Result2 Increases Pyridine pKa & Hydrophobic Interactions Mod2->Result2 Final 1-(5-ethoxypyridin-2-yl)ethan-1-amine (Optimized Binding Affinity) Result1->Final Result2->Final

Caption: Conformational and physicochemical optimization logic for 1-(5-ethoxypyridin-2-yl)ethan-1-amine.

Comparative Performance Analysis

When selecting a building block for library synthesis, it is crucial to compare the physicochemical and structural parameters of the target amine against its alternatives. The table below summarizes the comparative advantages of 1-(5-ethoxypyridin-2-yl)ethan-1-amine.

Parameter / Metric1-(5-ethoxypyridin-2-yl)ethan-1-amine1-(pyridin-2-yl)ethan-1-amine(5-ethoxypyridin-2-yl)methanamine
Structural Modification

-Methyl + 5-Ethoxy

-Methyl only
5-Ethoxy only
Conformational Penalty Low (Pre-organized)Low (Pre-organized)High (Freely rotatable)
Pyridine H-Bond Strength High (EDG enhanced)Moderate (Baseline)High (EDG enhanced)
Estimated cLogP ~1.2~0.6~0.8
Chirality Yes (Enantiomeric separation req.)YesNo (Achiral)
Typical Co-Crystal Resolution 1.8 - 2.2 Å (Rigid packing)1.8 - 2.2 Å> 2.5 Å (Disorder common)

Data synthesis based on structural studies of substituted pyridylamines and hetero-scorpionate complexes[3],[2].

Experimental Workflows: Crystallographic Validation

Primary aliphatic and benzylic amines are notoriously difficult to crystallize as free bases due to their tendency to form hygroscopic oils. To obtain high-quality crystallographic data for conformation analysis, the amine must be integrated into a self-validating system via derivatization or co-crystallization.

Protocol 1: Small-Molecule X-Ray Crystallography via Heavy-Atom Derivatization

To determine the absolute configuration and exact dihedral angles of the synthesized enantiomer, derivatization with a heavy atom (e.g., Bromine) is required to facilitate phase solution via anomalous dispersion.

  • Derivatization: Dissolve 1.0 eq of 1-(5-ethoxypyridin-2-yl)ethan-1-amine in anhydrous dichloromethane (DCM). Add 1.2 eq of

    
    -diisopropylethylamine (DIPEA).
    
  • Coupling: Slowly add 1.1 eq of 4-bromobenzoyl chloride at 0 °C. Stir for 2 hours at room temperature.

  • Purification: Quench with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and purify via flash chromatography to isolate the 4-bromoamide derivative.
  • Crystallization (Vapor Diffusion): Dissolve 10 mg of the purified amide in 0.5 mL of ethyl acetate in a 2 mL inner vial. Place this vial inside a 20 mL outer vial containing 5 mL of hexanes (anti-solvent). Seal the outer vial tightly.

  • Harvesting: After 3–7 days, harvest the resulting single crystals. Mount on a diffractometer equipped with a Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    source[2].
  • Data Processing: Solve the structure using direct methods. The presence of the bromine atom will allow for the unambiguous assignment of the absolute stereocenter at the

    
    -carbon.
    
Protocol 2: Protein-Ligand Co-Crystallization (Hanging-Drop Method)

To observe the bioactive conformation of the amine scaffold when incorporated into a lead drug molecule.

  • Protein Preparation: Concentrate the target protein (e.g., a kinase domain) to 10-15 mg/mL in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 1 mM DTT.

  • Ligand Incubation: Add the 1-(5-ethoxypyridin-2-yl)ethan-1-amine-derived lead compound (dissolved in 100% DMSO) to the protein solution to a final concentration of 1-2 mM (ensure final DMSO is <2%). Incubate on ice for 2 hours.

  • Tray Setup: Using a 24-well VDX plate, add 500 µL of reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium thiocyanate) to the well.

  • Drop Mixing: On a siliconized glass cover slip, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution. Invert the cover slip over the well and seal with vacuum grease.

  • Incubation: Store the plate at 20 °C. Monitor for crystal growth over 1–3 weeks.

XrayWorkflow Step1 Amine Derivatization (e.g., 4-Bromobenzamide) Step2 Vapor Diffusion Crystallization Step1->Step2 Step3 X-Ray Diffraction (Mo Kα or Cu Kα) Step2->Step3 Step4 Phase Solution (Heavy Atom Method) Step3->Step4 Step5 Anisotropic Refinement & Dihedral Analysis Step4->Step5

Caption: Step-by-step small-molecule X-ray crystallography workflow for liquid/low-melting primary amines.

Conclusion

The selection of 1-(5-ethoxypyridin-2-yl)ethan-1-amine over simpler analogs is a calculated decision in medicinal chemistry. The


-methyl group provides essential conformational restriction, minimizing entropic penalties during target engagement, while the 5-ethoxy group enhances both the hydrogen-bonding capacity of the pyridine ring and the molecule's ability to exploit hydrophobic pockets. By utilizing the rigorous crystallographic workflows outlined above, researchers can empirically validate the structural advantages of this privileged scaffold in their drug design pipelines.

References

  • Title: Dichlorido[(S)-N-(1-phenylethylidene)-1-(pyridin-2-yl)ethanamine-κN,N′]zinc(II) dichloromethane solvate Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]

  • Title: Structural studies of (prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine hetero-scorpionate copper complexes Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

  • Title: Bicyclic Conformationally Restricted Diamines Source: Chemical Reviews / ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.